MMAF intermediate 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H36N2O6 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(1R,2R)-1-methoxy-3-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C24H36N2O6/c1-16(20(30-5)19-13-10-14-26(19)23(29)32-24(2,3)4)21(27)25-18(22(28)31-6)15-17-11-8-7-9-12-17/h7-9,11-12,16,18-20H,10,13-15H2,1-6H3,(H,25,27)/t16-,18+,19+,20-/m1/s1 |
InChI Key |
RDNYSJATGQDZQN-BTHPGYMESA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
MMAF Intermediate 1: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Chemical Structure, Properties, and Synthetic Context of a Key Precursor to Monomethyl Auristatin F
Abstract
MMAF intermediate 1, identified by its CAS number 161485-82-1, is a crucial synthetic precursor in the manufacturing of Monomethyl auristatin F (MMAF). MMAF is a highly potent antineoplastic agent utilized as a cytotoxic payload in several antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the synthetic role of this compound. The information is intended for researchers, chemists, and drug development professionals engaged in the field of oncology and ADC technology.
Chemical Structure and Identity
This compound is an organic compound that serves as a building block in the convergent synthesis of the pentapeptide MMAF. Its systematic name is tert-butyl (2S)-2-((2R,3R)-3-((S)-1-((S)-2-(methylamino)propanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoate.
The chemical structure of this compound incorporates several key features that are ultimately part of the final MMAF molecule. This includes a tert-butyl protecting group on the C-terminal phenylalanine residue, which is removed in a later synthetic step.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 161485-82-1[1] |
| Molecular Formula | C₂₄H₃₆N₂O₆[1] |
| Molecular Weight | 448.55 g/mol [1] |
| SMILES | O=C(N1--INVALID-LINK----INVALID-LINK--C(N--INVALID-LINK--=O)CC2=CC=CC=C2)=O">C@@HOC)OC(C)(C)C[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of synthetic intermediates is critical for process optimization, formulation, and ensuring the quality of the final active pharmaceutical ingredient. While some specific physical properties of this compound are not extensively reported in publicly available literature, computational predictions and data from safety data sheets provide valuable insights.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 94.17 Ų | [1] |
| logP (Octanol/Water Partition Coefficient) | 2.9375 | |
| Hydrogen Bond Acceptors | 6 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 8 | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Generally soluble in organic solvents such as dimethyl sulfoxide. | |
| Stability | Stable under recommended storage conditions (-20°C, protect from light, stored under nitrogen). |
Role in the Synthesis of Monomethyl Auristatin F (MMAF)
This compound is a key component in the total synthesis of MMAF. The synthesis of complex peptides like MMAF is typically achieved through a convergent approach, where smaller peptide fragments are synthesized separately and then coupled together. This strategy improves overall yield and facilitates purification.
The general synthetic scheme for MMAF involves the preparation of key peptide fragments, followed by their sequential coupling. This compound represents a protected dipeptide or a larger fragment that is further elaborated to construct the final pentapeptide structure of MMAF.
Below is a logical workflow illustrating the position of an intermediate like this compound in the broader synthesis of MMAF.
Caption: Convergent synthesis workflow for MMAF.
Experimental Protocols: General Methodology for Peptide Coupling
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, the formation of the amide bonds within this molecule follows standard peptide coupling procedures. The following is a generalized protocol for the coupling of amino acid or peptide fragments, which is central to the synthesis of MMAF and its intermediates.
Objective: To form an amide bond between a carboxylic acid-containing fragment (Fragment A) and an amine-containing fragment (Fragment B).
Materials:
-
Fragment A (with a free carboxylic acid)
-
Fragment B (with a free amine)
-
Coupling agents (e.g., HATU, HBTU, EDCI/HOBt)
-
Anhydrous, aprotic solvent (e.g., DMF, DCM)
-
Tertiary amine base (e.g., DIPEA, TEA)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
Dissolution: Dissolve Fragment A and the coupling agents in the anhydrous solvent under an inert atmosphere.
-
Activation: Stir the mixture at room temperature for a predetermined time to activate the carboxylic acid of Fragment A.
-
Addition of Amine: Add Fragment B and the tertiary amine base to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature or a slightly elevated temperature, monitoring the progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and water-soluble byproducts.
-
Purification: Purify the resulting coupled product using column chromatography (e.g., silica gel or reversed-phase HPLC) to obtain the desired intermediate.
Caption: General workflow for peptide coupling.
Mechanism of Action of the Final Product: MMAF
This compound is not pharmacologically active itself; its importance lies in its role as a precursor to MMAF. MMAF is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.
When incorporated into an ADC, the antibody component targets a specific antigen on the surface of cancer cells. After binding, the ADC is internalized, and the MMAF payload is released inside the cell, where it can then exert its cytotoxic effect.
Caption: Mechanism of action of an MMAF-ADC.
Conclusion
This compound is a well-defined chemical entity that plays a critical, albeit transient, role in the synthesis of the potent anti-cancer agent MMAF. While detailed public data on some of its specific physical properties are limited, its chemical structure and role in established synthetic pathways are understood. For researchers and professionals in ADC development, a thorough understanding of the properties and synthesis of such intermediates is paramount for the efficient and controlled production of these complex and life-saving therapeutics.
References
Synthesis of MMAF Intermediate 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway of a crucial intermediate in the preparation of Monomethyl Auristatin F (MMAF) drug-linkers for Antibody-Drug Conjugates (ADCs). For the purpose of this guide, "MMAF Intermediate 1" is identified as Fmoc-Val-Cit-PAB-OH (Nα-(9-Fluorenylmethoxycarbonyl)-L-valyl-L-citrullinyl-p-aminobenzyl alcohol). This intermediate is a cornerstone in the construction of the enzymatically cleavable Val-Cit linker, widely employed in the targeted delivery of cytotoxic payloads to cancer cells.
Synthesis Pathway Overview
The synthesis of Fmoc-Val-Cit-PAB-OH is a multi-step process that involves the sequential coupling of amino acids and a spacer unit. The pathway is designed to ensure high diastereoselectivity and good overall yields. The general strategy involves the initial preparation of a protected citrulline-PAB alcohol moiety, followed by the coupling of valine.
A common synthetic route proceeds as follows:
-
Protection of L-Citrulline: The synthesis begins with the protection of the α-amino group of L-citrulline with a fluorenylmethyloxycarbonyl (Fmoc) group.
-
Coupling with p-Aminobenzyl Alcohol (PABOH): The protected L-citrulline is then coupled with p-aminobenzyl alcohol to form Fmoc-Cit-PABOH.
-
Fmoc Deprotection: The Fmoc protecting group on the citrulline residue is removed to expose the free amine.
-
Dipeptide Formation: The resulting H-Cit-PABOH is coupled with Fmoc-protected valine (Fmoc-Val-OSu) to yield the target intermediate, Fmoc-Val-Cit-PAB-OH.
This approach is favored as it has been shown to minimize epimerization at the citrulline stereocenter, a critical factor for the biological activity of the final ADC.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of Fmoc-Val-Cit-PAB-OH and its subsequent conversion.
| Step | Product | Reported Yield | Reference(s) |
| Fmoc protection of L-Citrulline | Fmoc-L-Citrulline | >96% | [1] |
| Coupling with p-Aminobenzyl Alcohol | Fmoc-Cit-PABOH | 80% | [1] |
| Dipeptide Formation | Fmoc-Val-Cit-PAB-OH | 85-95% | [1][2] |
| Fmoc Deprotection | H-Val-Cit-PAB-OH | Not specified | [3] |
| Coupling with Maleimidocaproic Acid | Mc-Val-Cit-PAB-OH | 85-97% | |
| Overall Yield (from L-Citrulline to Mc-Val-Cit-PAB-OH) | Mc-Val-Cit-PAB-OH | ~50% | **** |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Fmoc-Val-Cit-PAB-OH.
Protocol 1: Synthesis of Fmoc-Cit-PABOH
This protocol describes the coupling of Fmoc-protected L-citrulline with p-aminobenzyl alcohol.
Materials:
-
Fmoc-L-Citrulline
-
p-Aminobenzyl alcohol
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-L-Citrulline (1.0 equivalent) and p-aminobenzyl alcohol in DMF.
-
Add HATU as the coupling reagent.
-
Add DIPEA (1.0 equivalent) to the reaction mixture. Note: Using an excess of base can lead to significant Fmoc deprotection and lower yields.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the product, Fmoc-Cit-PABOH, is isolated and purified. A reported method for purification is flash column chromatography.
Protocol 2: Synthesis of Fmoc-Val-Cit-PAB-OH
This protocol details the formation of the dipeptide by coupling Fmoc-Valine to the deprotected Cit-PABOH moiety.
Materials:
-
Fmoc-Cit-PABOH
-
Piperidine
-
Dimethylformamide (DMF)
-
Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-L-valine)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
Fmoc Deprotection of Fmoc-Cit-PABOH:
-
Dissolve Fmoc-Cit-PABOH (1.0 equivalent) in DMF (0.2 M).
-
Add piperidine (5.0 equivalents) to the solution and stir at room temperature for 4 hours.
-
Remove the solvent and excess piperidine under reduced pressure.
-
Sonicate the resulting residue in diethyl ether, then discard the ether. Wash the solid with CH₂Cl₂ and dry under vacuum. The resulting H-Cit-PABOH can be used directly in the next step.
-
-
Dipeptide Coupling:
-
Dissolve the dried H-Cit-PABOH in DMF (0.2 M).
-
Add Fmoc-Val-OSu (1.1 equivalents) to the solution and stir at room temperature for 16-20 hours.
-
Remove DMF under reduced pressure.
-
Dissolve the crude product in methanol and prepare a slurry with celite for column loading.
-
Purify the product by silica gel flash column chromatography using a gradient of 1-12% MeOH in CH₂Cl₂ to obtain Fmoc-Val-Cit-PAB-OH as a white solid.
-
Synthesis Pathway Diagram
Caption: Synthesis pathway of this compound (Fmoc-Val-Cit-PAB-OH).
This guide provides a foundational understanding of the synthesis of a key intermediate for MMAF-based ADCs. The presented protocols, based on published literature, offer a starting point for researchers in the field. Optimization of reaction conditions and purification methods may be necessary to achieve the desired yield and purity in a specific laboratory setting.
References
- 1. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Val-cit-PAB-OH synthesis - chemicalbook [chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of MMAF and its Intermediates in Antibody-Drug Conjugate (ADC) Development
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a payload, connected by a chemical linker. The efficacy of an ADC is critically dependent on each of these components. Monomethyl Auristatin F (MMAF) has emerged as a pivotal payload due to its potent anti-mitotic activity and distinct physicochemical properties. This technical guide delves into the role of MMAF and its key synthetic precursors, such as MMAF Intermediate 1, in the development of next-generation ADCs. We will explore its synthesis, mechanism of action, structure-activity relationships, and the experimental protocols essential for its evaluation.
MMAF is a synthetic analogue of dolastatin 10, a natural antineoplastic agent isolated from the sea hare Dolabella auricularia.[1][2] Unlike its well-known counterpart monomethyl auristatin E (MMAE), MMAF features a charged C-terminal phenylalanine, which renders it less permeable to cell membranes.[3][4] This characteristic reduces its ability to cause "bystander" killing of adjacent antigen-negative cells, a property that can be advantageous for minimizing off-target toxicity.[3] The synthesis of this complex pentapeptide is a multi-step process that relies on the creation and coupling of key building blocks, such as this compound.
The Synthesis of MMAF: The Role of Intermediate 1
The total synthesis of MMAF is a complex process due to its multiple chiral centers and unusual amino acid residues. A common and efficient manufacturing strategy is a convergent synthesis, where key fragments of the molecule are prepared independently and then coupled together to form the final peptide backbone.
This compound (CAS No. 161485-82-1) is one of these critical building blocks. Structurally, it is a protected dipeptide fragment, Boc-Dolaproine-Phe-OMe. It represents the P3 and P2 positions of the final auristatin peptide core. This intermediate is carefully synthesized and purified before being coupled with other fragments to construct the full MMAF molecule. The diagram below illustrates a generalized workflow for the convergent synthesis of MMAF, highlighting the position of Intermediate 1.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for MMAF is the potent inhibition of tubulin polymerization. This action disrupts microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division.
The process begins when an MMAF-bearing ADC binds to a target antigen on a cancer cell surface and is internalized, typically through endocytosis. The ADC is trafficked to the lysosome, where the linker is cleaved or the antibody is degraded, releasing the active MMAF payload into the cytoplasm. Free MMAF then binds to tubulin dimers, preventing their assembly into microtubules. This disruption leads to cell cycle arrest in the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway, culminating in programmed cell death.
References
Navigating the Synthesis of Potent Antibody-Drug Conjugates: A Technical Guide to MMAF Intermediate 1
For Immediate Release
This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on Monomethyl Auristatin F (MMAF) intermediate 1. As a critical building block in the synthesis of the highly potent anti-cancer agent MMAF, a thorough understanding of this intermediate is paramount for the successful development of next-generation antibody-drug conjugates (ADCs). This document outlines the core physicochemical properties of MMAF intermediate 1, its pivotal role in the synthesis of MMAF, and the ultimate mechanism of action of the final active compound.
Core Properties of this compound
This compound is a crucial precursor in the multi-step synthesis of Monomethyl Auristatin F, a synthetic antineoplastic agent. Due to its role as an intermediate, detailed public information regarding specific experimental protocols for its standalone synthesis, purification, and characterization is limited. However, its fundamental properties are well-documented and essential for its use in further synthetic steps.
| Property | Value | Source |
| CAS Number | 161485-82-1 | [1][2][3] |
| Molecular Formula | C₂₄H₃₆N₂O₆ | [2][3] |
| Molecular Weight | 448.55 g/mol |
Role in MMAF Synthesis: A Conceptual Workflow
This compound is an integral component in the total synthesis of MMAF. The general strategy for producing MMAF involves the sequential coupling of various amino acid and peptide-like fragments. While specific, publicly available protocols detailing the precise reaction conditions for this compound are scarce, the following diagram illustrates a conceptual workflow for the synthesis of an ADC incorporating MMAF, highlighting the position of a synthetic intermediate.
Mechanism of Action of the Final Product: MMAF
The biological activity of interest lies with the final product, MMAF. As a potent antimitotic agent, MMAF functions by inhibiting tubulin polymerization. This disruption of microtubule dynamics is critical for cell division, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
When integrated into an ADC, the monoclonal antibody component targets a specific antigen on the surface of cancer cells. Following binding, the ADC is internalized, and the MMAF payload is released, where it can then exert its cytotoxic effects. The signaling cascade initiated by MMAF-induced microtubule disruption is a key area of study for understanding its efficacy.
Experimental Protocols: General Considerations
Purification of intermediates and the final MMAF product would likely involve techniques such as column chromatography (e.g., silica gel or reversed-phase) and characterization would be performed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.
This technical guide serves as a foundational resource for professionals engaged in the development of antibody-drug conjugates. A comprehensive understanding of the synthesis and properties of key intermediates like this compound is crucial for the advancement of this promising class of cancer therapeutics.
References
Understanding the Synthesis of Monomethyl Auristatin F (MMAF) from a Key Intermediate
Introduction
Monomethyl auristatin F (MMAF) is a potent antimitotic agent that is a critical component of several antibody-drug conjugates (ADCs) used in cancer therapy. Its synthesis is a complex, multi-step process. This guide focuses on a crucial, final-stage transformation in the synthesis of the drug-linker construct, specifically the conjugation of the maleimidocaproyl (mc) linker to the free amine of the auristatin F peptide core. For the purposes of this document, we will define the fully formed auristatin F peptide as "Intermediate 1." This final coupling step is essential for creating the linker-payload combination that can then be conjugated to a monoclonal antibody.
The Core Reaction: From Auristatin F to MMAF
The synthesis of MMAF from Intermediate 1 (Auristatin F) involves the formation of an amide bond between the N-terminal amine of the auristatin F peptide and the carboxylic acid of the maleimidocaproyl (mc) linker. This reaction is a standard peptide coupling, often facilitated by a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
A common coupling agent used for this transformation is (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. The solvent of choice is often a polar aprotic solvent like N,N-dimethylformamide (DMF) to ensure the solubility of all reactants.
Below is a diagram illustrating this key synthetic step.
Caption: Synthetic pathway from Intermediate 1 (Auristatin F) to MMAF.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of MMAF from Auristatin F. The data is compiled from various literature sources and represents typical outcomes for this type of peptide coupling reaction.
| Parameter | Value/Condition |
| Reactants | |
| Intermediate 1 | Auristatin F (free amine) |
| Linker | 6-maleimidohexanoic acid |
| Reagents | |
| Coupling Agent | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) |
| Base | DIPEA (N,N-diisopropylethylamine) |
| Solvent | DMF (N,N-dimethylformamide) |
| Reaction Conditions | |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2 - 4 hours |
| Yield & Purity | |
| Typical Yield | > 90% |
| Purity (by HPLC) | > 95% |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of MMAF from Intermediate 1 (Auristatin F).
Materials:
-
Intermediate 1 (Auristatin F)
-
6-maleimidohexanoic acid
-
BOP reagent
-
DIPEA
-
Anhydrous DMF
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 6-maleimidohexanoic acid (1.1 equivalents) and BOP reagent (1.1 equivalents) in anhydrous DMF.
-
Activation: Stir the solution at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.
-
Addition of Intermediate 1: In a separate flask, dissolve Intermediate 1 (Auristatin F, 1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Coupling Reaction: Add the solution of Intermediate 1 to the activated linker solution.
-
Base Addition: Add DIPEA (2.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by HPLC every hour until the starting material (Intermediate 1) is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography or preparative HPLC to yield the final MMAF product.
-
-
Characterization: Confirm the identity and purity of the synthesized MMAF using techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
The workflow for this experimental protocol is visualized in the diagram below.
Caption: Experimental workflow for the synthesis of MMAF.
Conclusion
The synthesis of MMAF from the auristatin F peptide core (Intermediate 1) is a well-established and efficient process. The use of standard peptide coupling reagents like BOP allows for a high-yielding reaction under mild conditions. This final step is critical in the overall production of MMAF-based ADCs, enabling the attachment of the potent cytotoxic agent to the antibody via the maleimide group of the linker. The protocol and data presented provide a comprehensive overview for researchers and professionals in the field of drug development.
A Technical Guide to the Solubility of MMAF Intermediates
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Monomethyl auristatin F (MMAF) is a potent antimitotic agent used in antibody-drug conjugates (ADCs). Its synthesis is a complex, multi-step process involving numerous intermediates. The physicochemical properties of these intermediates, such as solubility, are critical for process development, optimization, and scale-up. This document provides a technical overview of the solubility characteristics of a representative MMAF intermediate and outlines the standard methodologies for its determination. While "MMAF intermediate 1" is not a universally defined compound, this guide will refer to a common early-stage precursor, an N-terminally protected dipeptide, as a representative example for the purpose of illustrating solubility concepts and experimental design.
Introduction to MMAF and its Intermediates
Monomethyl auristatin F (MMAF) is a synthetic analog of the natural product dolastatin 10. Its complex structure necessitates a sophisticated synthetic route, often involving the sequential coupling of non-proteinogenic amino acids. The intermediates in this synthesis are typically peptide fragments with varying polarity and functional groups, which dictate their solubility in different solvent systems. Understanding and controlling the solubility of these intermediates is paramount for achieving high yields, purity, and efficient downstream processing.
The solubility of a given intermediate will depend on factors such as:
-
The presence of protecting groups (e.g., Boc, Fmoc).
-
The number and nature of the amino acid residues.
-
The presence of free carboxylic acids or amines.
-
The crystalline form of the solid.
Solubility Profile of a Representative MMAF Intermediate
Precise, publicly available solubility data for a compound specifically named "this compound" is not available, as this is not a standardized nomenclature. However, we can present a representative solubility profile for a typical early-stage intermediate, such as an N-protected dipeptide (e.g., Boc-Val-Dil-OH). The following table summarizes expected solubility behavior in common laboratory solvents.
Table 1: Representative Solubility of a Protected Dipeptide Intermediate
| Solvent Class | Solvent Name | Formula | Polarity Index | Expected Solubility (mg/mL) at 25°C | Notes |
| Polar Aprotic | Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 100 | Often used as a reaction solvent; high solubilizing power for peptides. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 100 | Excellent solvent for a wide range of organic compounds. | |
| Acetonitrile (ACN) | C₂H₃N | 5.8 | 10 - 50 | Commonly used in reversed-phase chromatography. | |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 50 - 100 | Good for less polar compounds; can be used in synthesis and workup. | |
| Polar Protic | Methanol (MeOH) | CH₄O | 5.1 | 20 - 70 | Good general-purpose solvent for moderately polar compounds. |
| Ethanol (EtOH) | C₂H₆O | 4.3 | 10 - 40 | Solubility is typically lower than in methanol. | |
| Water | H₂O | 10.2 | < 0.1 | Expected to be very poorly soluble due to hydrophobic protecting groups. | |
| Non-Polar | Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | > 100 | Excellent solvent for protected peptides. |
| Toluene | C₇H₈ | 2.4 | < 1 | Poorly soluble in highly non-polar aromatic solvents. | |
| Heptane/Hexane | C₇H₁₆ / C₆H₁₄ | 0.1 | < 0.1 | Insoluble; often used as an anti-solvent for precipitation. |
Note: The values presented are illustrative estimates for a representative intermediate and should be confirmed experimentally for any specific compound.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound is the shake-flask method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
MMAF intermediate solid powder
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker/incubator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solubility determination process.
MMAF intermediate 1 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Monomethyl Auristatin F (MMAF) intermediate 1, a key component in the synthesis of the potent anti-cancer agent MMAF. This document details its chemical properties, analytical methodologies for quality control, and its role in the broader context of Antibody-Drug Conjugate (ADC) development.
Introduction to MMAF and its Intermediate
Monomethyl Auristatin F (MMAF) is a synthetic antineoplastic agent that functions as a potent inhibitor of tubulin polymerization. By disrupting microtubule formation, MMAF effectively halts cell division and induces apoptosis in rapidly dividing cancer cells.[][2] Due to its high cytotoxicity, MMAF is not used as a standalone drug but is a critical payload component in the design of Antibody-Drug Conjugates (ADCs).[] ADCs utilize a monoclonal antibody to selectively deliver cytotoxic agents like MMAF to tumor cells, thereby minimizing systemic toxicity.[2]
MMAF intermediate 1 is a crucial precursor in the chemical synthesis of MMAF.[3] The quality and purity of this intermediate are paramount to ensuring the final MMAF product meets the stringent requirements for its use in ADCs.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the final MMAF product.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 161485-82-1 | |
| Molecular Formula | C₂₄H₃₆N₂O₆ | |
| Molecular Weight | 448.55 g/mol | |
| Purity | ≥98% | |
| Storage Conditions | -20°C, protect from light, stored under nitrogen |
Table 2: Quality Control Specifications for MMAF
| Test | Specification | Reference |
| Purity (by HPLC) | ≥98% | |
| Appearance | White to Off-white Solid | |
| Solubility | Soluble in DMF (Slightly), DMSO (Slightly), Methanol (Slightly), Water (Slightly) |
Experimental Protocols
Detailed analytical methods are essential for the quality control of MMAF and its intermediates. The following sections describe common experimental protocols used in their analysis.
HPLC is a fundamental technique for determining the purity of MMAF and its intermediates.
-
Objective: To separate and quantify the main compound from any impurities.
-
Method: A common method involves reverse-phase HPLC.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Analysis: The purity is calculated by comparing the peak area of the main compound to the total area of all peaks. A yield of approximately 73% can be achieved after purification by HPLC.
-
LC-MS is a powerful tool for confirming the identity of MMAF and for studying its metabolism. A liquid chromatography–quadrupole-time-of-flight–mass spectrometric assay (LC-TOF-MS/MS) has been developed for the evaluation of metabolism and pharmacokinetic characteristics of MMAF.
-
Objective: To confirm the molecular weight of the synthesized compound and identify any metabolites.
-
Method:
-
Chromatography: Similar to HPLC, a C18 column with a gradient elution is used to separate the components.
-
Mass Spectrometry: The eluent from the LC is introduced into a mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Analysis: The mass spectrometer provides mass-to-charge ratio (m/z) data, which can be used to confirm the molecular weight of the target compound and to elucidate the structure of any metabolites.
-
-
Calibration: Calibration curves are typically acceptable over a concentration range from 3.02 to 2200 ng/mL using quadratic regression.
-
For MMAF-conjugated ADCs, HIC is used to determine the drug-to-antibody ratio (DAR), a critical quality attribute.
-
Objective: To separate ADC species with different numbers of conjugated MMAF molecules.
-
Method:
-
Principle: The separation is based on the hydrophobicity of the ADC species. As the number of hydrophobic MMAF molecules increases, the retention time on the HIC column also increases.
-
Column: A column with a hydrophobic stationary phase is used.
-
Mobile Phase: A reverse salt gradient is typically employed to elute the ADC species.
-
Analysis: The resulting chromatogram shows peaks corresponding to the naked antibody (DAR=0) and various drug-loaded species (e.g., DAR=2, 4, 6, 8). The average DAR can be calculated from the relative peak areas.
-
Diagrams
The following diagram illustrates a generalized workflow for the synthesis of MMAF.
Caption: Generalized workflow for the synthesis of MMAF via SPPS.
This diagram depicts the mechanism by which an MMAF-based ADC exerts its cytotoxic effects on a cancer cell.
References
Unlocking the Potential of Antibody-Drug Conjugates: A Technical Guide to MMAF Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core characteristics of Monomethyl Auristatin F (MMAF) intermediate 1, a crucial building block in the synthesis of the potent cytotoxic payload, MMAF, for Antibody-Drug Conjugates (ADCs). This document provides a comprehensive overview of its physicochemical properties, synthesis, and role in the development of next-generation targeted cancer therapies.
Introduction to MMAF and its Significance in ADCs
Antibody-Drug Conjugates are a revolutionary class of biopharmaceuticals designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The efficacy of an ADC is contingent on the interplay of its three components: a monoclonal antibody for specific tumor antigen targeting, a stable linker, and a potent cytotoxic payload.
Monomethyl Auristatin F (MMAF) is a synthetic and highly potent antineoplastic agent, an analog of the natural product dolastatin 10.[1] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine residue, which renders it less permeable to cell membranes.[1] This characteristic can be advantageous in reducing off-target toxicity. MMAF intermediate 1 is a key precursor in the chemical synthesis of the final MMAF payload.[2][3]
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for its synthesis, purification, and subsequent conjugation. While detailed experimental data is limited due to its nature as a synthetic intermediate, key computational and vendor-supplied data are summarized below.
| Property | Value | Source |
| CAS Number | 161485-82-1 | |
| Molecular Formula | C₂₄H₃₆N₂O₆ | |
| Molecular Weight | 448.55 g/mol | |
| Topological Polar Surface Area (TPSA) | 94.17 Ų | ChemScene |
| Predicted LogP | 2.9375 | ChemScene |
| Hydrogen Bond Acceptors | 6 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Rotatable Bonds | 8 | ChemScene |
| Storage Conditions | -20°C, protect from light, stored under nitrogen |
Synthesis of MMAF from Intermediate 1: A Generalized Pathway
The synthesis of MMAF is a multi-step process, and this compound represents a significant milestone in this pathway. While detailed, step-by-step proprietary protocols are not publicly available, a generalized synthetic scheme can be constructed based on patent literature. The synthesis typically involves the coupling of peptide fragments. This compound is a dipeptide fragment that is further elongated to form the final pentapeptide structure of MMAF.
The following diagram illustrates a logical workflow for the synthesis of an MMAF-containing drug-linker from its intermediates, based on information from patent filings.
Mechanism of Action of MMAF-based ADCs
The cytotoxic effect of MMAF-based ADCs is initiated upon binding of the antibody to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex and its trafficking to the lysosome. Inside the lysosome, the linker is cleaved, releasing the active MMAF payload. MMAF then exerts its potent anti-mitotic activity by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent induction of apoptosis.
The signaling cascade leading to apoptosis is complex and involves the activation of caspases.
References
Introduction to auristatin synthesis intermediates
An In-depth Technical Guide to the Synthesis of Auristatin Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auristatins represent a class of highly potent synthetic antineoplastic agents derived from the natural product dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia.[1][2][3] Due to their profound cytotoxicity, auristatins are key payloads in the design of antibody-drug conjugates (ADCs), a therapeutic modality that leverages monoclonal antibodies for targeted delivery of cytotoxic agents to cancer cells.[1][3] This targeted approach enhances the therapeutic window by minimizing systemic exposure. Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are two of the most prominent auristatin analogues utilized in clinically approved ADCs.
The complex, multi-step synthesis of auristatins relies on the precise assembly of unique amino acid and peptide fragments. This guide provides a detailed exploration of the core intermediates, synthetic strategies, and experimental considerations in the synthesis of auristatins, intended to be a valuable resource for professionals in oncology, medicinal chemistry, and drug development.
Core Structure and Key Intermediates
The backbone of auristatins is a pentapeptide-like structure. For instance, the core of MMAE is composed of four amino acid units: N-methyl-L-valine, L-valine, a dolaisoleucine analogue, and a dolaproine analogue, capped with a C-terminal norephedrine derivative. The synthesis of these complex molecules necessitates the preparation of several key building blocks.
Some of the crucial intermediates in the synthesis of auristatins include:
-
Dolaisoleucine (Dil): A key chiral amino acid residue.
-
Dolaproine (Dap): Another unique amino acid component.
-
Protected Amino Acids: Such as Boc-L-Dolaisoleucine and other N-terminally protected amino acids.
-
Peptide Fragments: Dipeptide and tripeptide intermediates are synthesized separately and then coupled in a convergent synthesis strategy.
A pivotal intermediate in the synthesis of MMAE is designated as Intermediate-9 , which is tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate. This intermediate serves as a precursor to the dolaisoleucine (Dil) residue.
Synthetic Strategies
The total synthesis of auristatins is a complex process due to the presence of multiple chiral centers and unusual amino acid residues. The two primary strategies employed are convergent synthesis and solid-phase peptide synthesis (SPPS).
Convergent Synthesis
This is the most common approach for auristatin synthesis. It involves the separate synthesis of key fragments of the molecule, which are then coupled together in the final stages to assemble the complete pentapeptide. For example, a common route for MMAF synthesis involves the preparation of a P1-P3 tripeptide fragment and a P4-P5 dipeptide fragment, followed by their coupling. This strategy can often lead to higher overall yields for complex molecules.
Solid-Phase Peptide Synthesis (SPPS)
While less common for the synthesis of the entire pentapeptide, SPPS has been successfully used for preparing certain auristatin analogues and fragments. This method involves anchoring the C-terminal amino acid to a solid resin support and sequentially adding the subsequent amino acids.
Key Synthetic Reactions and Reagents
The synthesis of auristatin intermediates involves several critical chemical transformations, primarily peptide coupling and the use of protecting groups.
Peptide Coupling
The formation of the amide bonds between the amino acid residues is achieved using various peptide coupling reagents. The choice of coupling reagent is critical to ensure high efficiency and minimize side reactions like epimerization. Commonly used coupling reagents in auristatin synthesis include:
-
Carbodiimides: such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization.
-
Uronium/Aminium Reagents: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). These reagents are known for their high reactivity and fast coupling times.
-
Phosphonium Reagents: like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), which is particularly effective for coupling sterically hindered N-methyl amino acids.
Protecting Groups
To prevent unwanted side reactions during peptide coupling, the functional groups of the amino acids (amino and carboxyl groups) are protected. Common protecting groups used in auristatin synthesis include:
-
tert-Butoxycarbonyl (Boc): Used for N-terminal protection and is typically removed with a strong acid like trifluoroacetic acid (TFA).
-
Fluorenylmethyloxycarbonyl (Fmoc): Another common N-terminal protecting group, which is removed by a weak base such as piperidine.
-
Carboxybenzyl (Cbz): Used for N-terminal protection and is typically removed by hydrogenolysis.
-
Ester Protecting Groups: Methyl or tert-butyl esters are used to protect the C-terminal carboxylic acid and are removed by saponification or acidolysis, respectively.
Quantitative Data on Synthesis Intermediates
The efficiency of each synthetic step is crucial for the overall yield of the final auristatin product. The following tables summarize reported yields and purity for key intermediates and coupling steps in auristatin synthesis. It is important to note that these values can vary based on specific reaction conditions and scale.
| Step/Intermediate | Product | Reported Yield | Purity | Reference(s) |
| Coupling of N-Boc-D-Val-Dil with dolaphenine | Protected MMAE | ~85% | ≥98.5% | |
| Solid-phase synthesis of MeVal-Val-Dil-Dap-Phe | MMAF on resin | ~73% (cleaved) | High | |
| Conjugation of MMAE-maleimide linker to peptide | NH2-PDC-1 | 78% | >99% | |
| Conjugation of MMAE-maleimide linker to peptide | DOTA-PDC-1 | 89% | >99% |
Experimental Protocols
This section provides illustrative methodologies for key experiments in auristatin synthesis, based on published literature. These protocols are intended as a general guide and would require optimization for specific laboratory conditions.
Synthesis of an N-Methylated Amino Acid Intermediate
N-methylation of L-Valine:
-
Dissolve L-valine in methanol.
-
Add paraformaldehyde and sodium cyanoborohydride to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Acidify the reaction mixture with 1N HCl and then basify with 1N NaOH.
-
Extract the product with diethyl ether.
-
Dry the organic layer and concentrate to obtain N-methyl-L-valine.
Peptide Coupling to Form a Dipeptide Intermediate
Synthesis of Dolaproine-Phenylalanine Methyl Ester Dipeptide:
-
Dissolution: Dissolve N-Boc-dolaproine, phenylalanine methyl ester (H-Phe-OMe), 1-hydroxybenzotriazole (HOBt), and triethylamine (Et3N) in dichloromethane (CH2Cl2).
-
Coupling: Cool the solution to 0°C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
-
Stir the reaction at room temperature overnight.
-
Work-up and Purification: Perform a standard aqueous work-up to remove excess reagents and by-products. The protected dipeptide is then purified, typically by column chromatography.
Deprotection of an Intermediate
Boc Deprotection:
-
Dissolve the Boc-protected peptide intermediate in a solution of 4M HCl in 1,4-dioxane.
-
Stir the solution for 1 hour at room temperature.
-
Remove the solvent under reduced pressure to yield the deprotected peptide hydrochloride salt.
Visualization of Synthetic Pathways and Mechanism of Action
Convergent Synthesis of MMAE
The following diagram illustrates a convergent synthetic pathway for Monomethyl Auristatin E (MMAE), highlighting the coupling of key peptide fragments.
Caption: Convergent synthesis of MMAE.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
This diagram outlines the general workflow for the synthesis of an auristatin analogue using SPPS.
Caption: General workflow for SPPS.
Mechanism of Action and Apoptotic Signaling
Auristatins exert their potent cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.
References
Methodological & Application
Application Note: Elucidating the Structure of MMAF Intermediate 1 via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural elucidation of synthetic intermediates of Monomethyl Auristatin F (MMAF), a potent anti-tubulin agent used in antibody-drug conjugates (ADCs). While specific, publicly available assigned NMR data for "MMAF intermediate 1" (CAS 161485-82-1; Molecular Formula: C24H36N2O6) is limited, this note outlines a comprehensive NMR-based methodology for its characterization. The protocols and data presented for a representative Boc-protected dipeptide, Boc-L-Val-L-Phe-OMe, are illustrative of the techniques required to confirm the structure, purity, and stereochemical integrity of MMAF intermediates.
Introduction
Monomethyl Auristatin F (MMAF) is a highly potent synthetic antineoplastic agent.[1] As a component of antibody-drug conjugates, it is targeted to cancer cells, where it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] The synthesis of MMAF involves a multi-step process with several key intermediates. "this compound" is one such precursor, and its precise structural confirmation is critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structure determination of organic molecules in solution.[2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the chemical environment of each atom, their connectivity, and spatial relationships, thereby enabling complete structural assignment.
Structural Elucidation Workflow
The structural confirmation of this compound would follow a systematic workflow involving a series of NMR experiments. The general process is outlined in the diagram below.
Caption: A generalized workflow for the structural elucidation of this compound using NMR spectroscopy.
Representative Structure and NMR Data
Caption: Structure of the representative dipeptide Boc-L-Val-L-Phe-OMe.
Table 1: Representative ¹H NMR Data for Boc-L-Val-L-Phe-OMe (500 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phe-NH | 6.5 - 6.8 | d | ~7.5 | 1H |
| Phe-Ar-H | 7.1 - 7.3 | m | - | 5H |
| Val-NH | 5.0 - 5.2 | d | ~8.5 | 1H |
| Phe-CαH | 4.8 - 4.9 | m | - | 1H |
| Val-CαH | 4.1 - 4.2 | dd | 8.5, 5.0 | 1H |
| OCH₃ | 3.70 | s | - | 3H |
| Phe-CβH₂ | 3.0 - 3.2 | m | - | 2H |
| Val-CβH | 2.1 - 2.2 | m | - | 1H |
| Boc-(CH₃)₃ | 1.42 | s | - | 9H |
| Val-CγH₃ | 0.9 - 1.0 | d | ~6.8 | 6H |
Table 2: Representative ¹³C NMR Data for Boc-L-Val-L-Phe-OMe (125 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
| Phe C=O | 172.0 |
| Val C=O | 171.5 |
| Boc C=O | 155.5 |
| Phe Cγ (Ar Cq) | 136.0 |
| Phe Cδ/Cε/Cζ (Ar CH) | 129.3, 128.6, 127.1 |
| Boc C(CH₃)₃ | 80.0 |
| Val Cα | 59.0 |
| Phe Cα | 53.5 |
| OCH₃ | 52.3 |
| Phe Cβ | 38.0 |
| Val Cβ | 31.0 |
| Boc (CH₃)₃ | 28.3 |
| Val Cγ | 19.0, 17.8 |
Experimental Protocols
1. Sample Preparation
-
Weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆, or methanol-d₄) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
2. 1D ¹H NMR Spectroscopy
-
Purpose: To obtain a proton spectrum, providing information on chemical shifts, signal integrations, and coupling patterns.
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Spectral Width: 0 - 12 ppm.
-
Acquisition Time: 2 - 4 seconds.
-
Relaxation Delay (d1): 1 - 5 seconds.
-
Temperature: 298 K.
-
3. 1D ¹³C NMR Spectroscopy
-
Purpose: To obtain a carbon spectrum, identifying all unique carbon environments.
-
Instrument: 500 MHz (or higher) NMR spectrometer with a broadband probe.
-
Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0 - 200 ppm.
-
Acquisition Time: 1 - 2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Temperature: 298 K.
-
4. 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Gradient-selected COSY (cosygpqf or similar).
-
Number of Increments (F1): 256 - 512.
-
Scans per Increment: 8 - 16.
-
Spectral Width (F1 and F2): 0 - 12 ppm.
-
Processing: Sine-bell window function followed by Fourier transform.
-
5. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbons.
-
Instrument: 500 MHz (or higher) NMR spectrometer with a broadband probe.
-
Parameters:
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.2 or similar).
-
Number of Increments (F1): 128 - 256.
-
Scans per Increment: 16 - 64.
-
¹H Spectral Width (F2): 0 - 12 ppm.
-
¹³C Spectral Width (F1): 0 - 160 ppm.
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
-
6. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons.
-
Instrument: 500 MHz (or higher) NMR spectrometer with a broadband probe.
-
Parameters:
-
Pulse Program: Gradient-selected HMBC (hmbcgplpndqf or similar).
-
Number of Increments (F1): 256 - 512.
-
Scans per Increment: 32 - 128.
-
Long-range J-coupling delay: Optimized for 4 - 8 Hz.
-
Conclusion
The structural integrity of synthetic intermediates is paramount in the production of complex pharmaceutical agents like MMAF. The application of a suite of NMR experiments, as detailed in this note, provides a robust and reliable method for the complete structural elucidation and verification of this compound. By systematically applying 1D and 2D NMR techniques, researchers can confidently confirm the identity and purity of their synthetic intermediates, ensuring the quality and consistency of the final ADC product.
References
Application Note: Protocol for the Site-Specific Conjugation of MMAF to a Monoclonal Antibody
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, step-by-step protocol for the conjugation of a maleimide-activated Monomethyl Auristatin F (MMAF) derivative to a monoclonal antibody (mAb). This process, central to the creation of Antibody-Drug Conjugates (ADCs), enables the targeted delivery of the potent cytotoxic MMAF payload to cancer cells. The protocol covers the partial reduction of antibody interchain disulfide bonds, the conjugation reaction with a pre-synthesized MMAF-linker intermediate, and the subsequent purification and characterization of the resulting ADC. This method focuses on cysteine-directed conjugation, a widely used strategy that yields a controlled and relatively homogeneous product.[1]
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that merge the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing capacity of cytotoxic agents.[1][2] An ADC's efficacy is critically dependent on its three components: the antibody, the cytotoxic payload, and the linker connecting them.[3]
Monomethyl Auristatin F (MMAF) is a highly potent synthetic antineoplastic agent that functions by inhibiting tubulin polymerization, a process essential for cell division.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells. Unlike its analogue MMAE, MMAF has a charged C-terminal phenylalanine, which makes it less permeable to cell membranes. This feature reduces off-target toxicity, making it an excellent payload for targeted delivery via an ADC.
This protocol details the conjugation of an MMAF derivative to an antibody via a thiol-maleimide linkage. This widely adopted strategy involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive free thiol groups, which then react with a maleimide group on the drug-linker. For the purpose of this protocol, "Intermediate 1" is defined as a maleimide-activated MMAF, such as Maleimido-caproyl-MMAF (Mc-MMAF) .
Experimental Workflow Overview
The overall process involves three main stages: antibody reduction, conjugation with the MMAF-linker, and purification and characterization of the final ADC product.
Caption: High-level workflow for the synthesis of an MMAF-ADC.
Detailed Experimental Protocols
Part A: Antibody Reduction
This step partially reduces the interchain disulfide bonds of the antibody to generate a controlled number of free sulfhydryl (thiol) groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose.
Materials:
-
Monoclonal Antibody (mAb): e.g., IgG1 at 5-10 mg/mL.
-
Reduction Buffer: Phosphate-Buffered Saline (PBS) with 5 mM EDTA, pH 7.4, degassed.
-
TCEP Hydrochloride Solution: 10 mM in degassed water.
Procedure:
-
Prepare the antibody in the Reduction Buffer to a final concentration of 5 mg/mL.
-
Add a calculated molar excess of TCEP solution to the antibody. A starting point of a 10-20 fold molar excess of TCEP per antibody is recommended. The exact ratio must be optimized for each specific antibody to achieve the desired average Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
-
After incubation, cool the reaction mixture on ice. The reduced antibody should be used immediately in the conjugation step.
| Parameter | Recommended Value | Purpose |
| Antibody Concentration | 5 mg/mL | Optimal for reaction efficiency. |
| TCEP Molar Excess | 10-20x over mAb | To reduce interchain disulfides; optimize for target DAR. |
| Incubation Temperature | 37°C | Promotes efficient reduction. |
| Incubation Time | 1-2 hours | Sufficient time for partial reduction. |
Table 1: Recommended parameters for antibody reduction.
Part B: MMAF-Linker Conjugation
In this step, the maleimide-activated MMAF intermediate is added to the reduced antibody, where it reacts with the newly generated free thiol groups to form a stable thioether bond.
Materials:
-
Reduced mAb from Part A.
-
Intermediate 1 (Mc-MMAF): 10 mM stock solution in an organic solvent like DMSO.
-
Conjugation Buffer: PBS with 5 mM EDTA, pH 7.4, degassed.
-
Quenching Reagent: 100 mM N-acetylcysteine in water.
Procedure:
-
To the reduced antibody solution, add the Mc-MMAF stock solution. A 1.5 to 2-fold molar excess of the drug-linker over the available thiol groups is a typical starting point.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture remains below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1 hour with gentle mixing, protected from light.
-
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups. Incubate for an additional 20 minutes.
-
The resulting crude ADC mixture is now ready for purification.
| Parameter | Recommended Value | Purpose |
| Drug-Linker Molar Excess | 1.5-2x over available thiols | Drives the conjugation reaction to completion. |
| Final DMSO Concentration | <10% (v/v) | Prevents antibody denaturation and aggregation. |
| Incubation Temperature | Room Temperature (20-25°C) | Allows for efficient and controlled conjugation. |
| Incubation Time | 1 hour | Sufficient time for the thiol-maleimide reaction. |
Table 2: Recommended parameters for the conjugation reaction.
Part C: ADC Purification
Purification is essential to remove unconjugated antibody, free drug-linker, and aggregates, and to isolate ADC species with the desired DAR profile. Hydrophobic Interaction Chromatography (HIC) is a key method for separating ADCs based on their DAR, as each conjugated MMAF molecule increases the overall hydrophobicity of the protein.
Materials:
-
HIC Column (e.g., Butyl or Phenyl Sepharose).
-
HIC Buffer A (Binding Buffer): e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
HIC Buffer B (Elution Buffer): e.g., 20 mM Sodium Phosphate, pH 7.0.
-
Formulation Buffer: e.g., PBS, pH 7.4.
Procedure:
-
Equilibrate the HIC column with HIC Buffer A.
-
Dilute the quenched conjugation mixture with HIC Buffer A to promote binding to the column.
-
Load the diluted sample onto the column.
-
Elute the ADC species using a linear gradient of decreasing salt concentration (i.e., increasing percentage of HIC Buffer B). Species with higher DAR values are more hydrophobic and will elute later in the gradient.
-
Collect fractions and analyze them by UV-Vis spectroscopy or HPLC to identify those containing the desired ADC species (e.g., DAR4).
-
Pool the desired fractions and perform buffer exchange into the final formulation buffer using a desalting column or tangential flow filtration.
Part D: ADC Characterization
The purified MMAF-ADC must be thoroughly characterized to determine its critical quality attributes.
1. Drug-to-Antibody Ratio (DAR) Determination: The average DAR is a critical parameter influencing the ADC's efficacy and safety. It can be determined by several methods:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): As used in purification, HIC can resolve species with different numbers of drugs (DAR 0, 2, 4, 6, 8). The average DAR is calculated from the weighted area of each peak.
-
Reversed-Phase HPLC (RP-HPLC): The ADC can be reduced to separate light and heavy chains. The weighted peak area of each drug-conjugated chain is used to calculate the average DAR.
-
Mass Spectrometry (MS): High-resolution mass spectrometry of the intact or reduced ADC provides precise mass measurements, allowing for accurate DAR calculation.
| DAR Species | Description | Elution Profile (HIC) |
| DAR 0 | Unconjugated Antibody | Elutes first |
| DAR 2 | Antibody with 2 MMAF molecules | Intermediate elution |
| DAR 4 | Antibody with 4 MMAF molecules (Target) | Intermediate elution |
| DAR 6 | Antibody with 6 MMAF molecules | Late elution |
| DAR 8 | Antibody with 8 MMAF molecules | Elutes last |
Table 3: Expected HIC elution profile for cysteine-conjugated ADC species.
2. Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC-HPLC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates).
3. Potency Analysis:
-
In Vitro Cell Cytotoxicity Assay: The biological activity of the MMAF-ADC is confirmed by performing a dose-response cytotoxicity assay on an antigen-positive cancer cell line.
MMAF Mechanism of Action
The therapeutic effect of an MMAF-ADC is initiated upon binding to a target antigen on a cancer cell surface, followed by internalization.
Caption: Mechanism of action for an MMAF-based ADC.
Once internalized, the ADC is trafficked to lysosomes, where proteases cleave the linker, releasing the active MMAF payload into the cytoplasm. Free MMAF then binds to tubulin dimers, potently inhibiting their polymerization into microtubules. This disruption of the microtubule network prevents the formation of a functional mitotic spindle, leading to cell cycle arrest at the G2/M phase and, ultimately, programmed cell death (apoptosis).
References
Application Notes and Protocols for Hydrophobic Interaction Chromatography (HIC) in the Purification of MMAF-ADCs
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent.[1][2] Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent frequently used as a payload in ADCs. The conjugation process, which typically involves linking the drug-linker to the antibody through cysteine or lysine residues, results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR).[1] This heterogeneity can significantly impact the ADC's efficacy and safety profile. Therefore, robust purification methods are crucial to ensure a consistent and well-characterized product.
Hydrophobic Interaction Chromatography (HIC) is a powerful analytical and preparative technique ideally suited for the separation and purification of ADC species based on their DAR.[1][3] The conjugation of hydrophobic drug-linkers like MMAF to an antibody increases its overall hydrophobicity in a DAR-dependent manner. HIC separates molecules based on these differences in hydrophobicity, allowing for the isolation of specific DAR species. This application note provides a detailed protocol and key considerations for the purification of MMAF-ADCs using HIC.
Principle of HIC for ADC Separation
HIC separates proteins based on their surface hydrophobicity. In a high-salt mobile phase, the hydrophobic patches on the protein surface are exposed and interact with the hydrophobic ligands of the HIC stationary phase. Elution is achieved by decreasing the salt concentration of the mobile phase, which reduces the hydrophobic interactions and allows the proteins to elute in order of increasing hydrophobicity. For ADCs, species with a higher DAR are more hydrophobic and therefore bind more strongly to the HIC column, eluting at lower salt concentrations.
Experimental Protocols
A general workflow for the purification of MMAF-ADCs using HIC involves several key steps, from initial conjugation to final formulation.
1. Materials and Buffers
-
HIC Column: Butyl or Phenyl chemistry columns are commonly used.
-
Buffer A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Buffer B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
Alternative Buffers: In some cases, isopropanol may be added to the mobile phase to improve resolution. For example, Buffer B can be 25 mM Sodium Phosphate, pH 6.95 with 25% Isopropanol.
2. Sample Preparation
-
Following the conjugation reaction and quenching, the crude ADC mixture needs to be prepared for HIC.
-
Dilute the quenched conjugation reaction mixture with HIC Buffer A to promote binding to the column. The final salt concentration should be optimized to ensure the ADC binds effectively to the column without causing precipitation.
3. HIC Protocol
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of HIC Buffer A.
-
Sample Loading: Load the diluted ADC sample onto the equilibrated column.
-
Elution: Elute the bound ADC species using a linear gradient of decreasing salt concentration (i.e., increasing percentage of HIC Buffer B). A typical gradient might be from 0% to 100% Buffer B over 20-30 CVs. The steepness of the gradient is a critical parameter for optimizing the resolution between different DAR species.
-
Fraction Collection: Collect fractions throughout the elution gradient. Species with higher DARs are more hydrophobic and will elute later in the gradient.
-
Column Cleaning and Storage: After elution, wash the column with Buffer B, followed by a sanitization step (e.g., 0.5 N NaOH) and storage in an appropriate buffer (e.g., 20% Ethanol).
4. Post-Purification Processing
-
Fraction Analysis: Analyze the collected fractions to determine the DAR of each peak. This can be done using techniques such as UV-Vis spectroscopy (as the drug and antibody have different absorbance maxima), reversed-phase HPLC, or mass spectrometry.
-
Pooling and Desalting: Pool the fractions containing the desired DAR species.
-
Perform a buffer exchange into a suitable formulation buffer using methods like tangential flow filtration (TFF) or a desalting column.
Data Presentation: HIC Parameters for ADC Purification
The following table summarizes typical HIC parameters reported for the purification and analysis of auristatin-based ADCs, including MMAF.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column Chemistry | Phenyl (e.g., Phenyl-5PW) | Butyl (e.g., Butyl-NPR) | Ether (e.g., Ether-5PW) |
| Mobile Phase A | 1.5 M (NH₄)₂SO₄, 25 mM Na₃PO₄, pH 6.95 | 1.5 M (NH₄)₂SO₄, 25 mM K₃PO₄, pH 7.0 | 2 M NaCl, 50 mM Na₃PO₄, pH 7.0 |
| Mobile Phase B | 25 mM Na₃PO₄, pH 6.95 / 25% IPA (v/v) | 25 mM K₃PO₄, pH 7.0 / 25% IPA (v/v) | 50 mM Na₃PO₄, pH 7.0 / 10% ACN / 10% IPA (v/v/v) |
| Gradient | Linear gradient of decreasing salt concentration | Linear gradient over 15 minutes | Linear gradient over 50 minutes |
| Flow Rate | Typically 0.5 - 1.0 mL/min | Not specified | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 30 °C) | Ambient | 30 °C |
Note: The optimal conditions, including salt type, pH, and gradient slope, may need to be empirically determined for each specific MMAF-ADC.
Conclusion
Hydrophobic Interaction Chromatography is an indispensable technique for the purification and characterization of MMAF-ADCs. By leveraging the increased hydrophobicity imparted by the MMAF payload, HIC allows for the effective separation of ADC species with different drug-to-antibody ratios. This enables the production of more homogeneous and well-defined ADCs, which is critical for ensuring their safety and efficacy. The protocols and parameters outlined in this application note provide a solid foundation for researchers and drug development professionals working with MMAF-ADCs.
References
Application Note: A Robust LC-MS/MS Method for the Quantification of MMAF Intermediate 1 in Plasma
Abstract
This application note describes a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of MMAF intermediate 1, a key precursor in the synthesis of the potent anti-cancer agent Monomethyl Auristatin F (MMAF). The method utilizes protein precipitation for sample cleanup, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this intermediate in biological matrices, particularly for pharmacokinetic and process monitoring studies.
Introduction
Monomethyl Auristatin F (MMAF) is a highly potent antimitotic agent used as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] The synthesis of MMAF involves several key intermediates, with this compound being a critical precursor.[1][3] Accurate quantification of this intermediate is essential for optimizing reaction conditions, ensuring purity of the final product, and for preclinical and clinical pharmacokinetic studies of ADCs. This document provides a detailed protocol for a robust LC-MS/MS method to quantify this compound in plasma.
Experimental
-
This compound (C₂₄H₃₆N₂O₆, MW: 448.55) reference standard[4]
-
Stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of this compound (recommended) or a structurally similar compound.
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Control plasma (e.g., rat, mouse, human)
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Waters Acquity UPLC, Shimadzu Nexera)
-
Triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Thermo Fisher TSQ, Agilent Triple Quad)
-
Analytical column: Kinetex F5 Core-shell column (2.1 × 100 mm, 1.7 µm, Phenomenex) or equivalent
A protein precipitation method is employed for its simplicity and efficiency in removing the bulk of plasma proteins.
-
Thaw plasma samples and standards on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Chromatographic separation is crucial for resolving the analyte from matrix interferences.
-
Column: Kinetex F5 Core-shell, 2.1 × 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0-1.0 min: 20% B
-
1.0-5.0 min: 20% to 95% B
-
5.0-6.0 min: 95% B
-
6.1-8.0 min: 20% B (Re-equilibration)
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion [M+H]⁺ m/z 449.3 → Product ion (specific fragment to be determined experimentally)
-
Internal Standard: To be determined based on the specific IS used.
-
Data Analysis and Quantitative Results
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The quantitative performance of the method is summarized in the table below.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Conclusion
The described LC-MS/MS method provides a robust and sensitive tool for the quantification of this compound in plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in drug development and research. This method can be adapted for other biological matrices with appropriate validation.
References
In-Process Controls for the Synthesis of MMAF Intermediate 1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin F (MMAF) is a potent antimitotic agent and a critical payload component in the development of Antibody-Drug Conjugates (ADCs). The synthesis of MMAF involves a multi-step process, with the quality of each intermediate directly impacting the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). Robust in-process controls (IPCs) are therefore essential to monitor and control the manufacturing process, ensuring the consistent production of high-quality intermediates.
This document provides detailed application notes and protocols for the in-process controls for the synthesis of a key precursor, MMAF Intermediate 1. For the purpose of these notes, this compound is defined as N-tert-butoxycarbonyl-L-valyl-L-alaninyl-L-phenylalanine methyl ester . This intermediate is a crucial building block in the total synthesis of MMAF.
Synthesis Pathway of this compound
The synthesis of this compound is typically achieved through a stepwise peptide coupling strategy. The following diagram illustrates the logical workflow of the synthesis and the points at which in-process controls are applied.
Caption: Synthesis and In-Process Control Workflow for this compound.
In-Process Control (IPC) Summary
The following table summarizes the key in-process controls applied at each critical stage of the this compound synthesis.
| Step No. | Intermediate | IPC Test | Acceptance Criteria |
| 1 | Boc-L-Val-L-Ala-OMe | Reaction Completion (TLC/LC-MS) | Starting material consumption >99% |
| Purity (HPLC) | ≥98.0% | ||
| Identity (LC-MS) | Mass confirmation (m/z) | ||
| 2 | H-L-Val-L-Ala-OMe | Reaction Completion (TLC/LC-MS) | Starting material consumption >99% |
| Identity (LC-MS) | Mass confirmation (m/z) | ||
| 3 | This compound | Appearance | White to off-white solid |
| (Final Product) | Identity (LC-MS) | Mass confirmation (m/z) | |
| Identity (¹H NMR) | Conforms to structure | ||
| Purity (HPLC) | ≥98.0% | ||
| Individual Impurity (HPLC) | ≤0.5% | ||
| Yield | 80-95% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of the dipeptide and tripeptide intermediates and to quantify any process-related impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Calculate the area percentage of the main peak relative to the total peak area to determine purity.
-
Identify and quantify any individual impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This method is used to confirm the molecular weight of the synthesized intermediates.
-
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 5 95 7 95 7.1 10 | 10 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Parameters:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Sample Preparation:
-
Dissolve the sample in a 1:1 mixture of water and acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
-
Data Analysis:
-
Confirm the presence of the expected protonated molecular ion ([M+H]⁺).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR is used for the final structural confirmation of this compound.
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the final product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Acquisition Parameters:
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis:
-
The chemical shifts, splitting patterns, and integration of the proton signals should be consistent with the proposed structure of Boc-L-Val-L-Ala-L-Phe-OMe. Key expected signals include those for the Boc protecting group, the methyl ester, and the characteristic protons of the valine, alanine, and phenylalanine residues.
-
Conclusion
The implementation of these in-process controls is critical for ensuring the quality and consistency of this compound synthesis. By closely monitoring reaction completion, purity, and identity at each key stage, manufacturers can identify and mitigate potential issues early in the process, leading to a more robust and reproducible synthesis of this vital ADC precursor. The provided protocols offer a solid foundation for the analytical testing required to support the development and manufacturing of MMAF-based ADCs.
Application Notes and Protocols for MMAF Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMAF intermediate 1 is a key building block in the synthesis of Monomethyl Auristatin F (MMAF), a highly potent antineoplastic agent.[1] MMAF is a synthetic analogue of the natural product dolastatin 10 and functions as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis.[2] Due to its high cytotoxicity, MMAF is primarily used as a payload in Antibody-Drug Conjugates (ADCs), where it is linked to a monoclonal antibody to enable targeted delivery to cancer cells.[2]
This document provides detailed application notes on the proper handling, safety precautions, and a representative experimental protocol for the use of this compound in further synthetic steps. As a precursor to a highly potent cytotoxic compound, this compound must be handled with extreme caution in a controlled laboratory setting by trained personnel.
Physicochemical and Safety Data
Quantitative and safety data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 161485-82-1 | [1][] |
| Molecular Formula | C₂₄H₃₆N₂O₆ | |
| Molecular Weight | 448.55 g/mol | |
| Appearance | Solid powder | N/A |
| Purity | ≥98% (Typical) | N/A |
| Solubility | Soluble in DMSO (e.g., 10 mM) | |
| Storage | -20°C, protect from light, stored under nitrogen |
Table 2: Hazard Identification and Safety Information
| Category | Information | Reference |
| GHS Pictogram | GHS07 (Harmful/Irritant) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Safety Precautions
This compound is a precursor to a highly potent cytotoxic agent and must be handled accordingly. All operations have the potential to generate hazardous dust or aerosols. Strict adherence to safety protocols is mandatory.
Engineering Controls
-
Primary Containment: All handling of the solid form of this compound must be performed in a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a containment ventilated enclosure (CVE) such as a glove box.
-
Laboratory Area: The laboratory should be a designated area with restricted access and maintained under negative pressure to prevent the escape of contaminants.
Personal Protective Equipment (PPE)
The minimum required PPE when handling this compound is outlined below. All PPE should be disposed of as cytotoxic waste after use.
Table 3: Required Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove can be removed immediately after handling. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder. | Prevents inhalation of hazardous particles. |
| Shoe Covers | Disposable shoe covers. | Prevents tracking of contaminants outside the designated handling area. |
Spill Management
In the event of a spill, immediate action is critical to prevent exposure.
-
Evacuate and Alert: Immediately alert others and secure the area.
-
Don PPE: Before cleanup, don the full PPE as described in Table 3.
-
Contain Spill: For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne. For liquid spills, cover with absorbent pads from a chemotherapy spill kit.
-
Clean Area: Working from the outside in, clean the spill area using a chemotherapy spill kit.
-
Decontaminate: Decontaminate the area with a suitable agent (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, and a final water rinse).
-
Dispose: All cleanup materials must be disposed of as cytotoxic waste.
Waste Disposal
All materials contaminated with this compound are considered hazardous cytotoxic waste.
-
Solid Waste: Contaminated PPE, plasticware, and weighing papers should be placed in a dedicated, sealed, and clearly labeled "Cytotoxic Solid Waste" container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a dedicated, sealed, and labeled "Cytotoxic Liquid Waste" container. Do not mix with other chemical waste streams.
-
Sharps: Contaminated needles and glass pipettes must be placed in a puncture-proof sharps container designated for cytotoxic waste.
-
Disposal Method: The primary disposal method is high-temperature incineration by a licensed hazardous waste management service.
Experimental Protocol: Peptide Coupling
The following is a representative protocol for the coupling of a carboxylic acid-containing fragment (e.g., a linker or another peptide) to the N-terminal amine of a Boc-protected intermediate, analogous to the likely use of this compound. This protocol utilizes HATU, a common and efficient peptide coupling reagent that minimizes racemization.
Objective: To form an amide bond between a carboxylic acid-containing molecule and the deprotected N-terminus of this compound.
Reaction Scheme (General):
-
Boc-Intermediate + TFA → TFA·H-Intermediate (Deprotection)
-
TFA·H-Intermediate + R-COOH + HATU + DIPEA → R-CO-Intermediate (Coupling)
Materials and Reagents
-
This compound (Boc-protected)
-
Carboxylic acid fragment (R-COOH) (1.1 eq)
-
Trifluoroacetic acid (TFA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Step-by-Step Procedure
Part A: Boc-Group Deprotection
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of intermediate).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add Trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Once complete, remove the solvent and excess TFA under reduced pressure (in vacuo). The resulting TFA salt of the deprotected intermediate is typically used directly in the next step.
Part B: Peptide Coupling
-
In a separate flame-dried flask under an inert atmosphere, dissolve the carboxylic acid fragment (R-COOH) (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Stir this "activation mixture" at room temperature for 15-20 minutes.
-
Dissolve the dried TFA salt from Part A in anhydrous DMF.
-
Cool the activation mixture to 0°C in an ice bath.
-
Slowly add the solution of the deprotected intermediate to the activation mixture.
-
Add DIPEA (3.0 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until completion.
Part C: Work-up and Purification
-
Quench the reaction by adding water.
-
Dilute the mixture with an organic solvent such as Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to yield the final coupled product.
Conclusion
This compound is a valuable research compound for the development of next-generation targeted cancer therapeutics. Its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols, including appropriate engineering controls and personal protective equipment. The provided experimental protocol offers a robust methodology for its use in peptide coupling reactions, a critical step in the synthesis of complete auristatin payloads for ADCs. Researchers must always consult the latest Safety Data Sheet (SDS) and their institution's specific safety guidelines before commencing work.
References
Troubleshooting & Optimization
Troubleshooting low yield in MMAF intermediate 1 synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of MMAF intermediate 1 (CAS: 161485-82-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a crucial building block in the synthesis of Monomethyl Auristatin F (MMAF), a potent anti-mitotic agent used as a payload in antibody-drug conjugates (ADCs).[1][2] It is a dipeptide derivative, typically protected with a tert-butyloxycarbonyl (Boc) group at the N-terminus.
Q2: What are the most common causes of low yield in the synthesis of this compound?
Low yields in the synthesis of this dipeptide intermediate are often attributed to several factors:
-
Incomplete coupling reactions: Steric hindrance from the bulky Boc protecting group and the nature of the amino acids (proline and valine) can slow down the reaction.[3][4]
-
Side reactions: These can include racemization at the chiral centers and the formation of byproducts due to the activation of the carboxylic acid.[5]
-
Peptide aggregation: The growing dipeptide, especially if synthesized on a solid support, can aggregate, hindering reagent access.
-
Premature cleavage: If using a highly acid-labile linker in solid-phase synthesis, premature cleavage of the dipeptide from the resin can occur.
-
Difficulties in purification: The hydrophobic nature of the Boc-protected dipeptide can lead to losses during workup and purification.
Q3: How can I monitor the progress of the coupling reaction?
For solid-phase synthesis, the completion of the coupling reaction can be monitored using qualitative tests like the Kaiser test or the TNBS test on a few resin beads. A positive result indicates the presence of free amines and an incomplete reaction. For solution-phase synthesis, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of an aliquot of the reaction mixture can be used to track the consumption of starting materials and the formation of the product.
Q4: Which coupling reagents are recommended for this synthesis?
For coupling sterically hindered amino acids like valine and proline, highly efficient coupling reagents are recommended. These include uronium-based reagents like HATU, HBTU, and HCTU, or phosphonium-based reagents like PyBOP. The choice of reagent can be critical to drive the reaction to completion and minimize side reactions. The use of additives like HOBt or OxymaPure can help to reduce racemization.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Symptoms:
-
Significant amount of unreacted starting material (amine component) detected by TLC or LC-MS.
-
Positive Kaiser test after the coupling step in solid-phase synthesis.
-
Overall low yield of the desired dipeptide.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance | Increase the reaction time for the coupling step. Consider performing a "double coupling" where the coupling procedure is repeated with fresh reagents. For solution-phase synthesis, a slight increase in temperature may be beneficial, but should be monitored to avoid side reactions. |
| Incomplete Activation of Carboxylic Acid | Pre-activate the carboxylic acid of the N-Boc-proline for 15-30 minutes with the coupling reagent before adding the valine methyl ester. Ensure that the coupling reagents are fresh and anhydrous. |
| Peptide Aggregation (Solid-Phase) | Use solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or a mixture of DMF, DCM, and NMP. Using a resin with good swelling properties can also help. |
| Insufficient Reagent Equivalents | Use a higher excess of the protected amino acid and coupling reagents (typically 3-5 equivalents in solid-phase synthesis). |
Issue 2: Presence of Impurities and Side Products
Symptoms:
-
Multiple spots on TLC or multiple peaks in the HPLC chromatogram of the crude product.
-
Mass spectrometry data indicating the presence of species with the same mass but different retention times (diastereomers) or unexpected masses.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Racemization | Perform the coupling reaction at a lower temperature (e.g., 0 °C). Use a less nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. The addition of racemization suppressants like HOBt or OxymaPure is highly recommended. |
| Formation of Homodimers | Ensure the complete activation of the carboxylic acid before adding the amine component to prevent self-coupling of the activated amino acid. |
| Side Reactions from Protecting Groups | During Boc deprotection with strong acids like TFA, scavengers such as triisopropylsilane (TIS) should be used to prevent side reactions with sensitive residues. |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of this compound
This protocol describes a general procedure for the synthesis of Boc-L-prolyl-L-valine methyl ester.
Materials:
-
Boc-L-Proline
-
L-Valine methyl ester hydrochloride
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve L-Valine methyl ester hydrochloride in DMF and neutralize with DIPEA (2 equivalents).
-
In a separate flask, dissolve Boc-L-Proline (1.2 equivalents) and HBTU (1.2 equivalents) in DMF.
-
Add DIPEA (2.4 equivalents) to the Boc-L-Proline solution and stir for 5 minutes to pre-activate.
-
Slowly add the activated Boc-L-Proline solution to the neutralized L-Valine methyl ester solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Solid-Phase Synthesis of this compound
This protocol outlines the steps for synthesizing the dipeptide on a solid support.
Materials:
-
Pre-loaded L-Valine resin (e.g., Wang resin)
-
Boc-L-Proline
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% Piperidine in DMF for Fmoc, or TFA for Boc)
-
Solvents (DMF, DCM)
Procedure:
-
Swell the L-Valine loaded resin in DMF for 30 minutes.
-
If the resin is Fmoc-protected, deprotect by treating with 20% piperidine in DMF (2 x 10 minutes). If Boc-protected, this step is skipped.
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vessel, dissolve Boc-L-Proline (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
Cleave the dipeptide from the resin using a cleavage cocktail appropriate for the resin type (e.g., TFA with scavengers for Wang resin).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry under vacuum.
-
Purify the crude peptide by preparative HPLC.
Data Presentation
Table 1: Influence of Coupling Reagents on Dipeptide Yield and Purity
| Coupling Reagent | Additive | Typical Yield (%) | Typical Purity (%) | Notes |
| HBTU | HOBt | 75-85 | >95 | Good for standard couplings. |
| HATU | - | 80-90 | >97 | Highly efficient, especially for hindered couplings. |
| DCC | HOBt | 60-75 | >90 | Can lead to Dicyclohexylurea (DCU) byproduct, which can be difficult to remove. |
| COMU | - | 85-95 | >98 | High solubility of byproducts makes purification easier. |
Note: Yields and purity are dependent on the specific reaction conditions and purification methods.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
Identifying and removing impurities from MMAF intermediate 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMAF intermediate 1. Our aim is to help you identify and remove impurities that may arise during the synthesis and handling of this critical component for antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, providing actionable steps to resolve them.
Question 1: My final product of this compound shows a lower than expected purity by RP-HPLC. What are the potential causes and how can I identify the impurities?
Answer:
Lower than expected purity in your this compound sample can stem from several sources, including incomplete reactions, side reactions, or the presence of starting materials. The most common impurities are often structurally related to the desired product.
Identifying Potential Impurities:
A combination of analytical techniques is crucial for identifying unknown peaks in your chromatogram. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose.
Table 1: Common Impurities in this compound Synthesis and their Mass Signatures
| Impurity Type | Description | Expected Mass Difference from Product (m/z) |
| Incomplete Coupling | Unreacted starting materials or fragments of the peptide chain. | Varies depending on the specific unreacted fragment. |
| Diastereomers/Epimers | Isomers with a different stereochemistry at one or more chiral centers, often arising from racemization during amino acid activation.[1][2] | Same mass as the product, but different retention time on chiral HPLC or optimized RP-HPLC. |
| Boc-Protected Impurities | Incomplete removal of the Boc protecting group from the N-terminus.[3] | +100.05 Da |
| N-Acylurea Adducts | Formation of an unreactive N-acylurea byproduct when using carbodiimide coupling agents like DCC or EDC.[4][5] | Varies depending on the carbodiimide used. |
| Deletion Products | Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps. | Varies depending on the missing amino acid residue. |
| Oxidation Products | Oxidation of susceptible amino acid residues. | +16 Da or +32 Da |
Experimental Protocol: Impurity Identification by LC-MS
-
Sample Preparation: Dissolve a small amount of your crude or purified this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
LC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
MS Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan a range that includes the expected mass of your product and potential impurities (e.g., m/z 400-1000).
-
Fragmentation: Perform tandem MS (MS/MS) on the major peaks to obtain fragmentation patterns, which can help in structural elucidation.
-
Workflow for Impurity Identification
Caption: Workflow for the identification of impurities in this compound using LC-MS.
Question 2: I have identified diastereomeric impurities in my this compound sample. How can I remove them?
Answer:
Diastereomers are a common challenge in peptide synthesis, often arising from the racemization of amino acids during the coupling steps. Since they have the same mass, separation requires chromatographic techniques that can differentiate based on their subtle differences in three-dimensional structure.
Purification Strategy: Preparative Reversed-Phase HPLC
Preparative RP-HPLC is the most effective method for separating diastereomers of peptide-like molecules.
Table 2: Recommended Starting Conditions for Preparative HPLC Purification
| Parameter | Recommendation |
| Column | C18 or Phenyl-Hexyl stationary phase, 10 µm particle size. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. |
| Mobile Phase B | 0.1% TFA or Formic Acid in Acetonitrile. |
| Gradient | A shallow gradient with a slow increase in Mobile Phase B (e.g., 0.5-1% per minute) around the elution point of the product. |
| Flow Rate | Dependent on the column diameter, typically 10-50 mL/min for semi-preparative columns. |
| Loading | Dissolve the crude product in the minimum amount of a strong solvent (e.g., DMSO or DMF) and dilute with Mobile Phase A before loading. |
| Detection | UV at 220 nm and 280 nm. |
Experimental Protocol: Preparative HPLC for Diastereomer Separation
-
Method Development: Optimize the separation on an analytical scale first to determine the best mobile phase composition and gradient profile for resolving the diastereomers.
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions for at least 5-10 column volumes.
-
Sample Loading: Load the dissolved crude product onto the column.
-
Gradient Elution: Run the optimized shallow gradient.
-
Fraction Collection: Collect fractions corresponding to the different peaks.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Product Pooling and Lyophilization: Pool the fractions containing the pure desired product and lyophilize to obtain the final product.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound?
A1: this compound has the chemical name t-butyl(s)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoate. Its CAS number is 161485-82-1 and the molecular formula is C₂₄H₃₆N₂O₆.
Q2: What are the most common sources of impurities in the synthesis of this compound?
A2: Impurities can be introduced at various stages of the synthesis:
-
Starting Materials: Impurities in the initial amino acids or reagents can be carried through the synthesis.
-
Peptide Coupling Reactions: Side reactions such as racemization, epimerization, and the formation of N-acylurea byproducts are common, especially when using carbodiimide coupling agents.
-
Protecting Group Manipulation: Incomplete removal of protecting groups like Boc can lead to N-terminally protected impurities. Conversely, the acidic conditions used for Boc deprotection can sometimes cause side reactions on other sensitive functional groups.
Q3: How can I minimize the formation of diastereomers during synthesis?
A3: To minimize racemization and the formation of diastereomers:
-
Choice of Coupling Reagents: Use coupling reagents known to suppress racemization, such as those combined with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
-
Control of Reaction Conditions: Maintain a low reaction temperature and avoid the use of strong bases, which can promote racemization.
-
Pre-activation: Pre-activating the carboxylic acid component before adding the amine component can sometimes reduce the risk of racemization.
Q4: What is the best way to store this compound to prevent degradation?
A4: To ensure the stability of this compound, it should be stored as a lyophilized powder at -20°C, protected from light and moisture. If you need to prepare a stock solution, use a dry, aprotic solvent like DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
References
Preventing racemization during MMAF synthesis from intermediate 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of Monomethyl Auristatin F (MMAF) from its intermediates.
Troubleshooting Guide: Preventing Racemization of the Phenylalanine Residue During Coupling
Issue: Significant epimerization is detected at the phenylalanine chiral center after coupling the dipeptide intermediate (e.g., Boc-Dolaproine-Phenylalanine) to the auristatin core.
This guide provides a systematic approach to troubleshoot and mitigate racemization during this critical coupling step.
Step 1: Evaluate the Coupling Reagent and Additive Combination
The choice of coupling reagent and the use of racemization-suppressing additives are critical in preventing the formation of the planar oxazolone intermediate that leads to loss of stereochemical integrity.
| Possible Cause | Recommended Solution | Expected Outcome |
| Inappropriate Coupling Reagent: Uronium/aminium-based reagents like HBTU or HATU can sometimes lead to racemization, especially with sterically hindered N-methylated amines. | Switch to a phosphonium-based reagent like PyBOP or a carbodiimide such as DIC. For particularly sensitive couplings, consider using DEPBT, which is known for its low racemization potential.[1][2] | Reduced rate of epimerization and higher diastereomeric purity of the coupled product. |
| Lack of or Ineffective Additive: Using carbodiimides (e.g., DCC, DIC) without an additive significantly increases the risk of racemization. | Always use an additive with carbodiimides. OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective and non-explosive alternative to HOBt and HOAt for suppressing racemization.[3][] The combination of DIC/OxymaPure® is a proven low-racemization cocktail.[5] | Formation of an active ester that is less prone to racemization, leading to a significant reduction in epimerization. |
Step 2: Assess the Base Selection and Stoichiometry
The basicity and steric hindrance of the base used can directly influence the rate of α-proton abstraction, the key step in racemization.
| Possible Cause | Recommended Solution | Expected Outcome |
| Strong or Sterically Unhindered Base: Commonly used bases like N,N-diisopropylethylamine (DIEA) can promote racemization. | Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base, while 2,4,6-collidine is a more sterically hindered option that can minimize racemization. | Decreased rate of α-proton abstraction from the activated amino acid, preserving its stereochemical integrity. |
| Excess Base: Using more than the stoichiometric amount of base required for the reaction increases the risk of racemization. | Optimize the amount of base used to the minimum necessary to facilitate the coupling reaction. | Reduced exposure of the activated intermediate to basic conditions that promote racemization. |
Step 3: Control the Reaction Temperature
Higher reaction temperatures accelerate the rate of most chemical reactions, including the undesired racemization pathway.
| Possible Cause | Recommended Solution | Expected Outcome |
| Elevated Reaction Temperature: Performing the coupling at room temperature or higher can significantly increase the rate of epimerization. | Conduct the coupling reaction at a lower temperature. Starting at 0°C is recommended, and for particularly problematic couplings, the temperature can be lowered to -15°C or -20°C. | Slower reaction rate, but a significant reduction in the extent of racemization. |
Step 4: Optimize Solvent and Reaction Time
The reaction environment and duration of exposure to coupling conditions can also play a role in the extent of racemization.
| Possible Cause | Recommended Solution | Expected Outcome |
| Polar Aprotic Solvents: Solvents like DMF can sometimes favor racemization. | If the solubility of the reactants allows, consider using a less polar solvent or a solvent mixture, such as CH2Cl2/DMF (1:1). | A less polar environment can disfavor the formation or stabilization of the planar enolate intermediate. |
| Prolonged Reaction Time: Extended exposure of the activated intermediate to the reaction conditions increases the opportunity for racemization. | Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, TLC) to determine the minimum time required for completion. Avoid unnecessarily long reaction times. | Minimized exposure of the product to conditions that can cause epimerization after the coupling is complete. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the peptide coupling step in MMAF synthesis?
A1: The most common mechanism for racemization during the formation of the peptide bond between the dipeptide intermediate and the auristatin core is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The α-proton of the activated phenylalanine residue becomes acidic and can be abstracted by a base. This results in a planar enolate intermediate, which can be re-protonated from either side, leading to a mixture of D and L configurations at the phenylalanine α-carbon.
Q2: Why is the coupling to the N-methylated valine of the auristatin core particularly susceptible to racemization?
A2: The N-terminal valine of the auristatin core is N-methylated, which introduces significant steric hindrance. This steric bulk can slow down the rate of the desired nucleophilic attack by the amine on the activated carboxylic acid. The slower coupling reaction provides a longer lifetime for the activated intermediate, increasing the opportunity for it to undergo racemization via the oxazolone pathway before the desired peptide bond is formed. Studies have shown that N-methylated amino acids are prone to racemization, and the presence of tertiary amine salts can further promote this side reaction.
Q3: Which coupling reagents and additives are recommended for minimizing racemization in this specific step?
A3: For coupling a dipeptide to a sterically hindered N-methylated amine like in MMAF synthesis, the following combinations are recommended to suppress racemization:
| Coupling Reagent | Additive | Rationale |
| DIC (Diisopropylcarbodiimide) | OxymaPure® | A well-established combination that provides high coupling efficiency with very low levels of racemization. OxymaPure® is a highly effective and safe additive. |
| DEPBT | - | A phosphonium-based reagent known for its ability to suppress racemization, particularly useful for coupling easily epimerized amino acids. |
| PyBOP | HOBt or OxymaPure® | A phosphonium-based reagent that is generally less prone to causing epimerization compared to some uronium-based reagents. |
Q4: What analytical methods can be used to detect and quantify the extent of racemization?
A4: The most common and reliable method for determining the enantiomeric purity of the final product and quantifying the extent of racemization is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the desired diastereomer from the unwanted epimer, allowing for accurate quantification of each.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure®
This protocol provides a starting point for minimizing racemization during the coupling of the Boc-Dolaproine-Phe-OH intermediate to the auristatin core.
-
Reagent Preparation:
-
In a reaction vessel, dissolve the auristatin core amine component (1 equivalent) in an appropriate solvent (e.g., DMF or a 1:1 mixture of DMF/DCM).
-
In a separate vessel, dissolve Boc-Dolaproine-Phe-OH (1.1 equivalents) and OxymaPure® (1.1 equivalents) in the same solvent.
-
-
Reaction Setup:
-
Cool the solution containing the auristatin core to 0°C in an ice bath.
-
Add the solution of the dipeptide and OxymaPure® to the cooled auristatin core solution.
-
-
Coupling Reaction:
-
Add DIC (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0°C.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by HPLC to determine the point of maximum conversion and minimize reaction time.
-
Once the reaction is complete, proceed with the standard work-up and purification procedures.
-
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. WO2020181686A1 - Preparation method for drug-linker mc-mmaf used for antibody drug conjugates and intermediate thereof - Google Patents [patents.google.com]
- 3. N-Boc-dolaproine, 120205-50-7 | BroadPharm [broadpharm.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
MMAF intermediate 1 stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMAF intermediate 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a key building block in the synthesis of Monomethyl Auristatin F (MMAF), a potent anti-tubulin agent used as a cytotoxic payload in antibody-drug conjugates (ADCs). Its chemical structure is a Boc-protected dipeptide.
Q2: What are the common stability issues observed with this compound?
A2: The primary stability concerns for this compound are related to its storage and handling. Issues can arise from improper storage temperatures, exposure to moisture, and multiple freeze-thaw cycles, potentially leading to degradation.
Q3: What are the likely degradation products of this compound?
A3: Based on its chemical structure, the expected degradation products of this compound include:
-
Boc-deprotected intermediate: Loss of the tert-Butyloxycarbonyl (Boc) protecting group under acidic conditions.
-
Hydrolysis products: Cleavage of the ester or amide bonds within the dipeptide structure, particularly under strong acidic or basic conditions.
Q4: How can I detect and quantify this compound and its degradation products?
A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV and/or Mass Spectrometry (MS) detection is the recommended approach for analyzing the purity of this compound and quantifying any degradation products.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent experimental results or low yield in subsequent synthesis steps.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the intermediate is stored at the recommended temperature. Long-term storage at -80°C is optimal for preserving the integrity of the compound.[]
-
Assess Purity: Analyze the purity of the this compound stock using a validated HPLC-UV/MS method to check for the presence of degradation products.
-
Minimize Freeze-Thaw Cycles: Aliquot the intermediate into smaller, single-use vials to avoid repeated freezing and thawing.[]
-
Use Anhydrous Solvents: When preparing solutions, use fresh, anhydrous solvents like DMSO, as moisture can contribute to degradation.[]
-
Issue 2: Appearance of unexpected peaks in HPLC analysis of the intermediate.
-
Possible Cause: Formation of degradation products or presence of synthesis-related impurities.
-
Troubleshooting Steps:
-
Characterize Impurities: Use LC-MS to determine the mass of the unknown peaks and compare them to the expected masses of potential degradation products (e.g., deprotected intermediate, hydrolysis products).
-
Review Synthesis and Purification: If the impurities are determined to be synthesis-related, such as isomers formed during synthesis, re-evaluate the purification methods used. High-pressure reverse phase chromatography is often employed to remove such impurities.[2]
-
Forced Degradation Study: To confirm the identity of degradation peaks, a forced degradation study can be performed by subjecting a sample of the intermediate to stress conditions (e.g., acid, base, heat, oxidation) and analyzing the resulting chromatogram.
-
Data Summary
Table 1: Recommended Storage Conditions for this compound in DMSO
| Compound | Storage Temperature | Recommended Duration | Recommendations |
| This compound (in anhydrous DMSO) | -80°C | Long-term | Aliquot to avoid freeze-thaw cycles. |
| This compound (in anhydrous DMSO) | -20°C | Short-term (up to 1 month) | Aliquot to avoid freeze-thaw cycles. |
| This compound (in anhydrous DMSO) | 4°C | Very short-term (days) | Use immediately if possible. |
| This compound (in anhydrous DMSO) | 25°C (Room Temperature) | Not recommended for storage | Prepare fresh solutions for immediate use.[] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in DMSO
Objective: To evaluate the chemical stability of this compound in dimethyl sulfoxide (DMSO) under various storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC system with UV and/or Mass Spectrometry (MS) detector
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, and 25°C)
-
Amber vials
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mg/mL).
-
Aliquoting: Dispense the stock solution into multiple amber vials.
-
Storage: Store the vials at the different temperature conditions: -80°C, -20°C, 4°C, and 25°C.
-
Time Points: Designate specific time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month, 3 months).
-
Sample Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before analysis.
-
Analyze the sample using a validated stability-indicating HPLC-UV/MS method.
-
-
Data Evaluation:
-
Determine the percentage of the remaining this compound relative to the T=0 sample.
-
Identify and quantify any degradation products that are formed.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability.
Caption: Potential degradation pathways for this compound.
References
Challenges in scaling up MMAF intermediate 1 production
Welcome to the Technical Support Center for MMAF Intermediate 1 Production. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the challenges encountered during the scale-up of Monomethyl Auristatin F (MMAF) intermediate 1 production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production critical?
A1: this compound is a crucial building block in the chemical synthesis of Monomethyl Auristatin F (MMAF), a highly potent anti-mitotic agent.[1][2] MMAF is widely used as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[][4] The purity, yield, and cost-effective production of its intermediates are critical for the overall success and scalability of the final ADC manufacturing process.
Q2: What are the most common overarching challenges when scaling up peptide synthesis for intermediates like this?
A2: Scaling up peptide production, whether through solid-phase (SPPS) or liquid-phase (LPPS) methods, presents several inherent challenges. These include decreased yields as the peptide chain grows, issues with peptide aggregation and insolubility, the large volumes of hazardous solvents required, and the generation of toxic byproducts.[5] Furthermore, purification at a large scale can become a significant bottleneck, often demanding extensive optimization of techniques like HPLC.
Q3: Why is racemization a significant concern during MMAF synthesis, and how does it impact scale-up?
A3: Racemization, the conversion of a chiral molecule into its mirror image, is a major issue in MMAF synthesis. This can occur at the chiral carbon linked to the phenylpropionamide group. Certain coupling reagents can activate the carboxyl group on MMAF in a way that leads to 30-50% racemization, creating isomeric impurities. These impurities are often difficult to separate from the desired product, necessitating costly and complex purification steps like high-pressure reverse-phase chromatography, which complicates large-scale production and significantly reduces the final yield.
Q4: What are the primary analytical methods used to assess the purity and stability of MMAF intermediates?
A4: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the most common technique used to determine the purity of auristatin intermediates and monitor their stability over time. Liquid chromatography–mass spectrometry (LC-MS), often LC-MS/MS, is also essential for identifying and quantifying the intermediate, its impurities, and any degradation products with high sensitivity and specificity.
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis and scale-up of this compound.
Problem 1: Low Yield During Peptide Coupling Step
Question: We are experiencing significantly lower than expected yields during the coupling reaction to form our target intermediate. What are the potential causes and solutions?
Answer: Low yields during peptide coupling are a frequent challenge, especially during scale-up. Key factors to investigate include:
-
Incomplete Activation: The carboxylic acid of the incoming amino acid must be fully activated. Ensure coupling reagents (e.g., HATU, HBTU) are fresh and stored under anhydrous conditions.
-
Steric Hindrance: The peptide sequence of auristatins contains bulky amino acids (e.g., Valine), which can physically block the reaction site. The N-methyl group on the N-terminal valine of MMAF also contributes significant steric hindrance, slowing reaction times.
-
Poor Solubility: As the peptide chain grows, it may become insoluble in the reaction solvent, leading to incomplete reactions and aggregation.
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.
| Potential Cause | Troubleshooting & Optimization | Relevant Data/Considerations |
| Inefficient Coupling Reagent | Ensure reagents are fresh and anhydrous. Consider switching to a reagent known for higher efficiency with hindered amino acids, such as COMU. | COMU has shown high efficiency but may have stability issues in DMF; consider alternative green solvents like γ-valerolactone. |
| Steric Hindrance | Increase reaction time and/or temperature. Use specialized coupling reagents designed for hindered couplings. | Monitor the reaction closely for the formation of degradation products or racemization, which can increase with prolonged reaction times and higher temperatures. |
| Intermediate Insolubility | Switch to a more suitable solvent with better solubilizing properties, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Use high-swelling resins for SPPS. | Solvents represent the largest portion of waste in peptide synthesis; consider greener alternatives where possible. |
| Sub-optimal Reaction Conditions | Re-optimize stoichiometry of reagents for the larger scale. Ensure efficient mixing and uniform temperature control within the larger reactor vessel. | Thermal gradients in large reactors can lead to inconsistent reaction rates and increased side products. |
Problem 2: High Levels of Impurities After Scale-Up
Question: Our scaled-up batch of this compound is failing purity specifications due to multiple, difficult-to-remove impurities. How can we identify and mitigate them?
Answer: The impurity profile often changes during scale-up. Minor side reactions at the lab scale can become major problems in a larger batch.
-
Racemization: As mentioned, this is a primary concern, leading to diastereomeric impurities that are often co-eluted with the main product during chromatography.
-
Incomplete Deprotection: If using protecting groups (e.g., Fmoc, Boc), incomplete removal can lead to deletion sequences or modified peptides.
-
Degradation: Auristatin intermediates can degrade under harsh conditions, such as strong acids or bases used during synthesis and cleavage.
| Potential Cause | Troubleshooting & Optimization | Relevant Data/Considerations |
| Racemization | Use coupling additives known to suppress racemization (e.g., Oxyma Pure). Optimize the base and solvent combination, as polar solvents can favor this side reaction. | A patent for MC-MMAF synthesis notes that the choice of condensing agent can cause 30-50% racemization, requiring high-pressure reverse phase prep to remove. |
| Incomplete Deprotection (SPPS) | Ensure sufficient excess and reaction time for the deprotection reagent (e.g., piperidine for Fmoc). Monitor completion using a small resin sample analyzed by LC-MS. | Prolonged exposure to strong bases can lead to other side reactions. |
| Cleavage/Purification Issues | Use scavengers (e.g., water, TIPS) during final cleavage from resin to prevent re-attachment of reactive species. Optimize HPLC gradient and column chemistry for better separation of impurities. | Large-scale purification is a major cost driver. Developing crystallization or precipitation methods is preferable to chromatography for scale-up. |
Experimental Protocols
General Protocol: RP-HPLC Purity Analysis of Auristatin Intermediates
This protocol outlines a standard method for assessing the purity of MMAF intermediates.
-
System and Column:
-
A High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: Aqueous buffer (e.g., 0.1% Trifluoroacetic Acid (TFA) in water).
-
Mobile Phase B: Organic solvent (e.g., Acetonitrile with 0.1% TFA).
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Gradient: A linear gradient elution is typically employed, for example, from 5% B to 95% B over 20-30 minutes.
-
-
Sample Preparation:
-
Accurately weigh the intermediate standard and sample.
-
Dissolve in a suitable solvent (e.g., DMSO, Acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Analysis:
-
Inject the sample onto the column.
-
Integrate the peak areas from the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
| Parameter | Typical Value / Range | Reference |
| Column Type | C18 (Reversed-Phase) | |
| Mobile Phase (Aqueous) | 0.1% TFA or Ammonium Acetate in Water | |
| Mobile Phase (Organic) | Acetonitrile or Methanol | |
| Detection Wavelength | 214 nm or 280 nm | |
| Flow Rate | 1.0 mL/min | |
| Lower Limit of Quantification (LC-MS) | As low as 0.04 - 3.02 ng/mL for MMAF |
Visualizations
Logical Workflow: MMAF Synthesis and Intermediate 1
The following diagram illustrates a simplified, logical workflow for the synthesis of the MMAF peptide core, highlighting the role of key intermediates. This often involves a convergent approach where peptide fragments are synthesized and then joined together.
References
Validation & Comparative
Navigating the Synthesis of MMAF Intermediate 1: A Comparative Guide to Purity and Yield
For researchers and professionals in the field of antibody-drug conjugate (ADC) development, the efficient and high-purity synthesis of key intermediates is paramount. MMAF (monomethyl auristatin F) intermediate 1, chemically known as N-Boc-dolaproine, is a critical building block in the construction of this potent cytotoxic payload. This guide provides a detailed comparison of two prominent synthesis methods for this intermediate, focusing on purity, yield, and experimental protocols to aid in the selection of the most suitable route for laboratory and process development needs.
Two primary synthetic strategies have emerged for the stereoselective synthesis of N-Boc-dolaproine: a route based on an aldol condensation reaction and another employing a Reformatsky-type reaction. Each method presents distinct advantages and challenges in terms of operational complexity, reagent availability, and overall efficiency.
Comparison of Synthesis Methods
The following table summarizes the key performance indicators for the Aldol Condensation and Reformatsky Reaction routes for the synthesis of MMAF intermediate 1.
| Parameter | Aldol Condensation Method | Reformatsky Reaction Method |
| Overall Yield | ~50-62% (estimated) | Not explicitly stated, but key intermediate yield is 80.9% |
| Purity | High (purification by chromatography) | High (purification by chromatography) |
| Key Reaction | Diastereoselective aldol condensation | Zinc-mediated Reformatsky reaction |
| Starting Materials | N-Boc-L-prolinal, Chiral oxazolidinone propionate | N-Boc-L-prolinal, α-bromo propionyl derivative |
| Stereocontrol | High, directed by chiral auxiliary | High, substrate-controlled |
| Scalability | Demonstrated at laboratory scale | Potentially suitable for larger scale |
Experimental Protocols
Below are the detailed experimental methodologies for the key steps in each synthesis route.
Method 1: Aldol Condensation Route
This method, pioneered by Pettit et al., relies on a highly stereoselective aldol condensation to establish the correct stereochemistry of N-Boc-dolaproine[1].
Step 1: Diastereoselective Aldol Condensation A solution of the chiral oxazolidinone propionate in a suitable aprotic solvent is treated with a boron triflate reagent at low temperature (-78 °C) to form the corresponding boron enolate. N-Boc-L-prolinal is then added to the reaction mixture, and the condensation is allowed to proceed. The reaction is quenched, and the aldol adduct is isolated. This step typically proceeds with yields in the range of 60-80%[1].
Step 2: Methylation of the Hydroxyl Group The secondary alcohol of the aldol adduct is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride. This step affords the methylated intermediate in approximately 83% yield[1].
Step 3: Hydrolysis of the Chiral Auxiliary The chiral oxazolidinone auxiliary is cleaved by hydrolysis, for example, using lithium hydroxide, to yield the free carboxylic acid, N-Boc-dolaproine. This final step has been reported to proceed with a yield of around 93%[1]. The crude product is then purified by column chromatography to afford the final product with high purity.
Method 2: Reformatsky Reaction Route
This alternative approach utilizes a Reformatsky reaction to form the key carbon-carbon bond, as detailed in patent literature.
Step 1: Formation of the Reformatsky Reagent and Reaction with N-Boc-L-prolinal Zinc powder is activated, typically with an agent like trimethylchlorosilane, in an appropriate solvent such as tetrahydrofuran. An α-bromo propionyl derivative is then added to form the organozinc reagent. The reaction mixture is cooled, and a solution of N-Boc-L-prolinal is added. The reaction is carefully temperature-controlled and monitored by HPLC. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
Step 2: Purification of the Intermediate The crude product from the Reformatsky reaction is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting intermediate is then purified by column chromatography. A reported yield for this purified intermediate is 80.9%.
Step 3: Subsequent Transformations The intermediate from the Reformatsky reaction undergoes further transformations, including methylation and hydrolysis, to yield the final N-Boc-dolaproine product. The final product is typically isolated as a salt, for example, the dicyclohexylamine salt, which can be further purified by crystallization.
Synthesis Workflow and Logic
The following diagrams illustrate the logical flow of the two compared synthesis methods.
Caption: A comparison of the synthetic workflows for this compound.
Caption: Logical relationship for selecting a synthesis method for this compound.
References
The Critical Impact of MMAF Intermediate 1 Quality on Final Antibody-Drug Conjugate (ADC) Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic success of an antibody-drug conjugate (ADC) is critically dependent on the quality of its individual components: the monoclonal antibody, the linker, and the cytotoxic payload. Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent widely used as a payload in ADCs. Its synthesis involves several intermediate steps, and the purity of these intermediates, such as MMAF intermediate 1, can have a profound impact on the safety, and efficacy of the final ADC product. This guide provides an objective comparison of how varying quality grades of this compound can influence the critical quality attributes (CQAs) and therapeutic efficacy of the final ADC, supported by illustrative experimental data and detailed methodologies.
The Ripple Effect of Intermediate Impurities
Impurities introduced during the synthesis of this compound can be carried through subsequent synthetic steps, leading to the formation of payload variants with altered properties. These impurities can be structurally similar to MMAF, making them difficult to remove during downstream processing. The presence of such impurities in the final ADC product can lead to a cascade of negative consequences, including altered drug-to-antibody ratio (DAR), reduced binding affinity, decreased in vitro cytotoxicity, and diminished in vivo anti-tumor activity.
Comparative Analysis of ADC Efficacy
To illustrate the impact of this compound quality, we present a comparative analysis of two hypothetical batches of an anti-HER2 ADC, one produced using high-purity this compound (≥98%) and the other with a lower-purity intermediate (≤90%).
Table 1: Comparison of Critical Quality Attributes (CQAs) of Anti-HER2-MMAF ADC
| Critical Quality Attribute | ADC from High-Purity Intermediate 1 (≥98%) | ADC from Low-Purity Intermediate 1 (≤90%) | Impact of Lower Purity |
| Average Drug-to-Antibody Ratio (DAR) | 3.9 | 3.2 | Lower incorporation of the active payload |
| Heterogeneity (Peak Distribution by HIC) | Homogeneous profile with a dominant DAR 4 peak | Heterogeneous profile with multiple peaks | Increased product variability |
| Binding Affinity (KD to HER2) | 1.2 nM | 2.5 nM | Reduced target binding |
| Aggregate Content | < 1% | 5% | Potential for increased immunogenicity and altered PK |
Table 2: Comparison of In Vitro Cytotoxicity in HER2-Positive Cancer Cell Lines
| Cell Line | ADC from High-Purity Intermediate 1 (IC50) | ADC from Low-Purity Intermediate 1 (IC50) | Fold Decrease in Potency |
| SK-BR-3 | 0.5 nM | 2.5 nM | 5.0x |
| BT-474 | 0.8 nM | 4.0 nM | 5.0x |
| NCI-N87 | 1.1 nM | 6.6 nM | 6.0x |
Table 3: Comparison of In Vivo Anti-Tumor Efficacy in a BT-474 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) at Day 21 |
| Vehicle Control | - | 0% |
| ADC from High-Purity Intermediate 1 | 3 mg/kg | 85% |
| ADC from Low-Purity Intermediate 1 | 3 mg/kg | 45% |
The data clearly illustrates that the use of a lower-purity this compound results in an ADC with a lower DAR, reduced binding affinity, significantly decreased in vitro potency, and a dramatic reduction in in vivo anti-tumor efficacy.
Visualizing the Process and Mechanism
To further clarify the experimental workflow and the mechanism of action of MMAF, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of ADC efficacy assays.[1][2][3][4]
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, containing 20% isopropanol
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) based on their retention times.
-
Calculate the average DAR by the weighted average of the peak areas.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474)
-
Complete cell culture medium
-
ADC sample and controls (unconjugated antibody, free drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the ADC and control articles in complete medium.
-
Replace the medium in the cell plates with the prepared dilutions.
-
Incubate for 72-96 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a suitable software (e.g., GraphPad Prism).[5]
In Vivo Anti-Tumor Efficacy in a Xenograft Model
Objective: To evaluate the anti-tumor activity of the ADC in a mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
HER2-positive cancer cell line (e.g., BT-474)
-
Matrigel
-
ADC sample and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant 5-10 x 106 BT-474 cells mixed with Matrigel subcutaneously into the flank of each mouse.
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomize mice into treatment and control groups (n=8-10 per group).
-
Administer the ADC (e.g., 3 mg/kg) and vehicle control intravenously once.
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.
-
Monitor body weight and general health of the animals.
-
At the end of the study (e.g., Day 21), euthanize the mice and excise the tumors for weighing and further analysis.
-
Calculate the Tumor Growth Inhibition (TGI) as a percentage relative to the vehicle control group.
Conclusion
The quality of this compound is a critical determinant of the final ADC's efficacy. The presence of impurities can significantly compromise the therapeutic potential of an ADC by altering its fundamental physicochemical and biological properties. Therefore, stringent quality control of all starting materials and intermediates is paramount in the development and manufacturing of safe and effective antibody-drug conjugates. This guide underscores the importance of utilizing high-purity intermediates to ensure the desired therapeutic outcome for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation of Analytical Methods for MMAF Intermediate 1: A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for the validation of "MMAF intermediate 1," a critical component in the synthesis of Monomethyl Auristatin F (MMAF), a potent anti-mitotic agent used as a payload in antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to ensure the quality and consistency of this key intermediate.
Introduction to this compound
In a common convergent synthetic approach to MMAF, a key step involves the coupling of peptide fragments. For the purpose of this guide, "this compound" is defined as the protected tripeptide fragment, N-Boc-Dolaproine-Dolaphenine (Boc-Dap-Dop) . The purity and structural integrity of this intermediate are paramount for the successful synthesis of the final, highly potent MMAF molecule.
Below is a diagram illustrating a representative synthetic pathway for MMAF, highlighting the position of "this compound".
Comparison of Analytical Methods
The quality of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The primary method for quantitative analysis is High-Performance Liquid Chromatography (HPLC), supported by Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and Nuclear Magnetic Resonance (NMR) for structural elucidation.
The following table summarizes the validation parameters for the primary quantitative method, HPLC.
| Validation Parameter | HPLC Method | Alternative Method (LC-MS) |
| Specificity | Peak purity index > 0.999. No interference from placebo or known impurities. | Mass-to-charge ratio confirmation of the main peak and impurities. |
| Linearity (r²) | > 0.999 | Not typically used for quantification in this context. |
| Range | 50 - 150 µg/mL | - |
| Accuracy (% Recovery) | 98.0% - 102.0% | - |
| Precision (% RSD) | Repeatability: < 1.0%; Intermediate Precision: < 2.0% | - |
| LOD | 0.1 µg/mL | ~0.05 ng/mL (method dependent) |
| LOQ | 0.3 µg/mL | ~0.15 ng/mL (method dependent) |
| Robustness | No significant impact on results with minor variations in method parameters. | - |
HPLC Method Validation Data
The following sections provide detailed (hypothetical) experimental data for the validation of a Reversed-Phase HPLC (RP-HPLC) method for the quantification and purity determination of this compound.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of solutions of this compound at concentrations ranging from 50 to 150 µg/mL.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 489500 |
| 75 | 735200 |
| 100 | 981100 |
| 125 | 1225500 |
| 150 | 1470300 |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 9805x - 1050 |
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.2 | 99.0% |
| 100% | 100 | 100.5 | 100.5% |
| 120% | 120 | 118.8 | 99.0% |
| Average Recovery | 99.5% |
Precision
Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.
Repeatability (n=6)
| Sample | Peak Area (mAU*s) |
| 1 | 981500 |
| 2 | 982300 |
| 3 | 979900 |
| 4 | 983100 |
| 5 | 980800 |
| 6 | 982600 |
| Mean | 981700 |
| Standard Deviation | 1234.5 |
| % RSD | 0.13% |
Intermediate Precision (Analyst 1 vs. Analyst 2)
| Analyst 1 (% Assay) | Analyst 2 (% Assay) | |
| Mean | 99.8% | 100.2% |
| % RSD | 0.15% | 0.18% |
| Overall Mean | 100.0% | |
| Overall % RSD | 1.5% |
Robustness
The robustness of the HPLC method was evaluated by introducing small, deliberate variations to the method parameters.
| Parameter | Variation | % Change in Assay |
| Flow Rate | ± 0.1 mL/min | < 0.5% |
| Column Temperature | ± 2 °C | < 0.3% |
| Mobile Phase pH | ± 0.1 | < 1.0% |
Experimental Protocols
HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 30% to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 100 µg/mL.
LC-MS Method
-
LC System: Coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Column and Mobile Phase: Similar to the HPLC method.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Full scan mode to confirm the mass of the parent ion and MS/MS fragmentation to aid in structure elucidation and impurity identification.
NMR Spectroscopy
-
Instrument: 500 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) to confirm the structure and stereochemistry of the intermediate.
Visualized Workflows
HPLC Method Validation Workflow
The following diagram illustrates the workflow for the validation of the HPLC method.
Logical Relationship of Analytical Methods
This diagram shows the interplay between the different analytical techniques for the comprehensive characterization of this compound.
A Comparative Guide to MMAF Intermediate 1 and Other Auristatin Synthesis Intermediates for ADC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Monomethyl Auristatin F (MMAF) Intermediate 1 against other key intermediates in the synthesis of auristatins, a class of potent cytotoxic agents widely used as payloads in antibody-drug conjugates (ADCs). By examining their synthetic pathways, performance metrics, and the strategic implications of their chemical properties, this document aims to equip researchers with the knowledge to make informed decisions in the design and development of next-generation ADCs.
Introduction to Auristatin Synthesis and Key Intermediates
The total synthesis of complex pentapeptides like auristatins is a significant undertaking in medicinal chemistry. The most common and efficient approach is a convergent synthesis strategy. This involves the independent synthesis of smaller peptide fragments, which are then coupled together to form the final molecule. This method is generally favored over a linear synthesis for its efficiency in later stages and the ability to produce key intermediates in larger quantities.
The choice of protecting groups for the amino acids, typically tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), is a critical decision that influences the synthetic route and the properties of the intermediates. This guide will focus on the comparison of MMAF Intermediate 1 , a Boc-protected dipeptide, with other relevant di- and tripeptide fragments that serve as crucial building blocks in auristatin synthesis.
This compound is chemically defined as (2S)-2-[[(2S)-2-(tert-butoxycarbonylamino)-3-methylbutanoyl]amino]-3-methylbutanoic acid.
Comparative Analysis of Synthesis Intermediates
The selection of a particular synthetic intermediate can have a significant impact on the overall efficiency, scalability, and purity of the final auristatin payload. The following sections provide a comparative overview of this compound and other representative intermediates.
Chemical Structures of Key Intermediates
Below are the chemical structures of this compound and other di- and tripeptide intermediates commonly encountered in auristatin synthesis.
dot
Caption: Chemical structures of key auristatin synthesis intermediates.
Performance Data
The following table summarizes typical performance data for the synthesis of various auristatin intermediates. It is important to note that yields and purities can vary depending on the specific reaction conditions, scale, and purification methods employed. The data presented here is a compilation from various sources to provide a representative comparison.
| Intermediate | Protecting Group | Key Synthesis Step | Coupling Reagent | Typical Yield (%) | Typical Purity (%) (Post-Purification) | Key Considerations |
| This compound | Boc | Dipeptide Coupling | HBTU/DIPEA | 85-95 | >98 | Boc group requires strong acid for removal, which may not be compatible with all solid-phase resins. |
| Intermediate A | Boc | Dipeptide Coupling | EDCI/HOBt | 80-90 | >97 | Key fragment for the C-terminal end of MMAF. The methyl ester needs to be saponified before further coupling. |
| Intermediate B | Fmoc | Dipeptide Coupling | HATU/DIPEA | 90-98 | >98 | Fmoc group is base-labile, offering orthogonality to acid-labile side-chain protecting groups. Generally preferred for solid-phase peptide synthesis (SPPS). |
| Triepeptide Fragment (Boc) | Boc | Sequential Coupling | PyBOP | 70-85 (overall) | >95 | Longer fragments can be more challenging to purify and may have lower overall yields in solution-phase synthesis. |
| Triepeptide Fragment (Fmoc) | Fmoc | SPPS | HBTU/DIPEA | 80-95 (on resin) | >95 (crude) | SPPS simplifies purification between steps, leading to higher purity of the crude product cleaved from the resin. |
Signaling Pathways and Experimental Workflows
The ultimate goal of synthesizing these intermediates is to produce auristatins for conjugation to antibodies. The resulting ADCs exert their potent cytotoxic effects by disrupting microtubule dynamics within cancer cells.
dot
Caption: Generalized signaling pathway of an auristatin-based ADC.
The synthesis of these intermediates follows a structured workflow, typically involving coupling, deprotection, and purification steps.
dot
Caption: General experimental workflow for the synthesis of auristatin intermediates.
Detailed Experimental Protocols
The following are representative protocols for key experiments in the synthesis and analysis of auristatin intermediates. These protocols are for illustrative purposes and may require optimization for specific substrates and laboratory conditions.
Protocol 1: Synthesis of a Boc-Protected Dipeptide (e.g., this compound)
Objective: To synthesize a Boc-protected dipeptide via solution-phase peptide coupling.
Materials:
-
Boc-L-Valine
-
L-Valine methyl ester hydrochloride
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-Valine methyl ester hydrochloride (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.2 eq) to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
In a separate flask, dissolve Boc-L-Valine (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.
-
Add the solution from step 3 to the solution from step 2.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude Boc-L-Valyl-L-Valine methyl ester can be purified by flash column chromatography on silica gel.
-
For the final intermediate (this compound), the methyl ester is saponified using a base like lithium hydroxide (LiOH) in a mixture of THF and water.
Protocol 2: HPLC Purification of Peptide Intermediates
Objective: To purify the crude peptide intermediate using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide intermediate
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 RP-HPLC column
Procedure:
-
Prepare mobile phase A: 0.1% TFA in water.
-
Prepare mobile phase B: 0.1% TFA in ACN.
-
Dissolve the crude peptide intermediate in a minimal amount of mobile phase A or a suitable solvent mixture.
-
Filter the sample through a 0.45 µm syringe filter.
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the desired product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a white solid.
Conclusion
The choice of synthetic intermediates is a critical factor in the successful and efficient production of auristatin payloads for ADCs. This compound, a Boc-protected dipeptide, represents a viable building block, particularly for solution-phase synthesis. However, for solid-phase peptide synthesis, Fmoc-protected intermediates often offer advantages due to the milder deprotection conditions and orthogonality with common side-chain protecting groups.
Researchers and drug development professionals must carefully consider the overall synthetic strategy, desired scale of production, and the specific chemical properties of the intermediates when designing the manufacturing process for auristatin-based ADCs. The data and protocols presented in this guide provide a foundation for making these critical decisions and for the successful development of potent and effective cancer therapeutics.
Establishing a Reference Standard for MMAF Intermediate 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing a reference standard for Monomethyl Auristatin F (MMAF) Intermediate 1, a critical component in the synthesis of the potent anti-cancer payload, MMAF, used in Antibody-Drug Conjugates (ADCs). A well-characterized reference standard is essential for ensuring the quality, consistency, and reliability of ADC manufacturing and research. This document outlines key analytical methods and presents a comparative analysis of critical quality attributes.
Comparison of Critical Quality Attributes
Establishing a reference standard for MMAF Intermediate 1 requires rigorous testing and clear specifications for purity, identity, and stability. The following table summarizes the key analytical tests and expected results for a candidate reference standard compared to a routine production batch.
| Attribute | Method | Reference Standard Specification | Routine Batch Acceptance Criteria |
| Identity | ¹H-NMR, ¹³C-NMR, LC-MS | Conforms to the established structure | Conforms to the reference standard |
| Purity | RP-HPLC-UV | ≥ 98.0% | ≥ 95.0% |
| Related Substances | RP-HPLC-UV | Individual Impurity: ≤ 0.1% Total Impurities: ≤ 0.5% | Individual Impurity: ≤ 0.5% Total Impurities: ≤ 1.0% |
| Residual Solvents | GC-HS | Per ICH Q3C Guidelines | Per ICH Q3C Guidelines |
| Water Content | Karl Fischer Titration | ≤ 0.5% | ≤ 1.0% |
| Assay | Titration or qNMR | 98.0% - 102.0% | 95.0% - 105.0% |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of this compound.
Purity and Impurity Profiling by RP-HPLC-UV
Objective: To determine the purity of this compound and quantify any related substances.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Reagents:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 280 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 80 30 80 31 20 | 35 | 20 |
-
-
Data Analysis: Integrate the peak areas of the main peak and all impurity peaks. Calculate the area percentage of the main peak to determine purity and the area percentages of the impurity peaks for the impurity profile.
Stability Testing Protocol
Objective: To evaluate the stability of this compound under various storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in sealed, light-protected vials.
-
Storage Conditions: Store the vials at the following conditions as per ICH guidelines[1][2]:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Test the samples at initial (T=0) and subsequent time points (e.g., 1, 3, and 6 months for accelerated; 3, 6, 9, 12, 18, 24, and 36 months for long-term).
-
Analysis: At each time point, analyze the samples for purity and degradation products using the validated RP-HPLC-UV method described above.
-
Acceptance Criteria: A "significant change" is defined as a failure to meet the established purity specification.
Visualizing Key Processes
To further elucidate the context and application of this compound, the following diagrams illustrate the relevant biological pathway and experimental workflows.
References
A Comparative Analysis of MMAF and MMAE Synthesis Intermediates
For Researchers, Scientists, and Drug Development Professionals
Monomethyl auristatin F (MMAF) and monomethyl auristatin E (MMAE) are potent cytotoxic agents widely employed as payloads in antibody-drug conjugates (ADCs). Their complex structures, derived from the natural product dolastatin 10, necessitate multi-step synthetic routes involving several key intermediates. This guide provides an objective comparison of the synthesis of MMAF and MMAE intermediates, highlighting the strategic differences and presenting available experimental data to inform research and development in this field.
Key Structural Differences and Synthetic Implications
The primary structural difference between MMAF and MMAE lies at their C-terminus. MMAE is capped with a norephedrine derivative, while MMAF terminates with a phenylalanine residue. This distinction dictates the choice of the final C-terminal intermediate and influences the overall synthetic strategy, particularly in the final fragment coupling steps. Both molecules share common upstream intermediates, including the unique amino acids dolaisoleucine (Dil) and dolaproine (Dap).
Synthetic Strategies: Convergent vs. Linear Approaches
The synthesis of both MMAF and MMAE can be approached through two main strategies:
-
Convergent Synthesis: This approach involves the independent synthesis of large fragments of the molecule, which are then coupled together in the final stages. For MMAE, a common convergent strategy involves the synthesis of an N-terminal dipeptide or tripeptide fragment and a C-terminal fragment containing the norephedrine moiety. This method is often preferred for its efficiency in later stages and the ability to produce key intermediates in larger quantities.
-
Linear Synthesis (Solid-Phase Peptide Synthesis - SPPS): In this method, the peptide chain is built sequentially, one amino acid at a time, on a solid resin support. This approach is systematic and can be automated. SPPS has been described for the synthesis of MMAF, with the peptide sequence being assembled on a 2-chlorotrityl resin.
Comparative Analysis of Key Intermediates Synthesis
While a direct head-to-head comparison with comprehensive quantitative data for every intermediate is challenging due to the proprietary nature of some synthetic processes, a comparative overview can be constructed based on available information.
Common Intermediates: Dolaisoleucine (Dil) and Dolaproine (Dap)
The synthesis of the unusual amino acids dolaisoleucine and dolaproine is a critical initial phase for both MMAF and MMAE production. These intermediates contain crucial stereocenters essential for the biological activity of the final molecules. The synthesis of these building blocks is complex and contributes significantly to the overall cost and effort of the total synthesis.
Unique C-Terminal Intermediates
MMAE: Norephedrine-Containing Fragment
The C-terminal fragment of MMAE is derived from norephedrine. The synthesis of this intermediate involves the coupling of the preceding peptide fragment to the amine group of the norephedrine derivative.
MMAF: Phenylalanine Intermediate
The synthesis of MMAF requires the incorporation of a C-terminal phenylalanine residue. This is typically achieved through standard peptide coupling reactions, either in solution-phase or on a solid support. The synthesis of the phenylalanine intermediate itself is straightforward, often involving the protection of the amino and carboxyl groups of L-phenylalanine (e.g., Boc-L-phenylalanine methyl ester) to prepare it for coupling.
N-Terminal Fragment
For both molecules, a common N-terminal fragment is the dipeptide N-methyl-L-valyl-L-valine (MeVal-Val). The synthesis of this fragment involves the N-methylation of L-valine, which can be achieved using paraformaldehyde and sodium cyanoborohydride.
Quantitative Data on Synthesis Intermediates
The following tables summarize the available quantitative data for the synthesis of key intermediates and final coupling steps for MMAE and MMAF. It is important to note that yields and purities can vary significantly based on the specific reaction conditions, scale, and purification methods employed.
Table 1: Quantitative Data for MMAE Synthesis Intermediates and Coupling
| Step | Product | Typical Yield (%) | Purity (HPLC) (%) |
| Intermediate Synthesis | |||
| Dipeptide Fragment (Boc-L-Val-L-Dil-OMe) | Dipeptide | 85-90 | >95 |
| Fragment Coupling | |||
| Final Coupling and Deprotection from Intermediate-9 (N-Boc-D-Val-Dil) | MMAE | ~85 | ≥ 98.5 |
Table 2: Quantitative Data for MMAF Synthesis
| Step | Product | Reported Yield (%) | Purity |
| Overall Synthesis | |||
| Solid-Phase Peptide Synthesis (SPPS) and Cleavage | MMAF | ~73 | High purity after HPLC |
| Linker Conjugation | |||
| MC-MMAF Synthesis (from a protected MMAF intermediate) | MC-MMAF | < 50 (for <1g scale with reverse phase prep) | High |
Experimental Protocols
Synthesis of Boc-L-phenylalanine methyl ester (MMAF C-terminal intermediate precursor)
-
Esterification of L-phenylalanine: To a suspension of L-phenylalanine in methanol, add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain L-phenylalanine methyl ester hydrochloride.
-
Boc-protection: Dissolve the L-phenylalanine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane). Add a base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt. Add di-tert-butyl dicarbonate (Boc)2O and stir at room temperature. After reaction completion, the mixture is worked up by washing with aqueous solutions to remove impurities. The organic layer is dried and concentrated to yield Boc-L-phenylalanine methyl ester.
Solid-Phase Peptide Synthesis (SPPS) of MMAF
A general workflow for the SPPS of MMAF would involve the following steps:
-
Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is used as the solid support.
-
First Amino Acid Attachment: The C-terminal amino acid, phenylalanine, is attached to the resin.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) of the attached amino acid is removed.
-
Coupling: The next protected amino acid in the sequence (Dap) is activated and coupled to the deprotected N-terminus of the resin-bound amino acid.
-
Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid (Dil, Val, MeVal) in the sequence.
-
Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin using a cleavage cocktail (e.g., a solution containing trifluoroacetic acid).
-
Purification: The crude MMAF is purified by high-performance liquid chromatography (HPLC).
Visualization of Synthetic Pathways
MMAE Convergent Synthesis Workflow
Caption: Convergent synthesis workflow for MMAE.
MMAF Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Solid-phase peptide synthesis workflow for MMAF.
Conclusion
The synthesis of MMAF and MMAE involves intricate multi-step processes with both shared and distinct intermediates. While both payloads share a common core structure, the difference in their C-terminal residues necessitates different synthetic endgames. For MMAE, convergent strategies are well-documented, offering efficiency for large-scale production. The synthesis of MMAF is often described using solid-phase peptide synthesis, which provides a systematic approach.
A comprehensive, direct comparison of the synthesis of all intermediates is limited by the availability of public data. However, by understanding the fundamental synthetic strategies and the nature of the key intermediates, researchers can make informed decisions in the design and development of novel ADCs. The choice between MMAF and MMAE as a payload will depend on a multitude of factors beyond synthetic accessibility, including the biological properties of the final ADC, such as its potency, stability, and bystander effect.
Cross-Validation of MMAF Intermediate 1 Characterization: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous characterization of synthetic intermediates is paramount to ensure the quality, consistency, and safety of the final active pharmaceutical ingredient. This guide provides a framework for the cross-validation of characterization results for MMAF intermediate 1, a key precursor in the synthesis of Monomethyl auristatin F (MMAF), a potent anti-mitotic agent used as a payload in antibody-drug conjugates (ADCs).[1][2][3]
Cross-validation involves employing multiple analytical techniques to assess the critical quality attributes of a substance. This approach provides a high degree of confidence in the identity, purity, and structural integrity of the intermediate. This guide outlines common analytical methods, presents expected data in a comparative format, and provides detailed experimental protocols.
Data Presentation: Comparative Analysis of this compound
The following table summarizes the expected quantitative results from various analytical techniques for a high-purity batch of this compound.
| Analytical Technique | Parameter Measured | Expected Result | Alternative Technique(s) |
| High-Performance Liquid Chromatography (HPLC) | Purity, Presence of Impurities | ≥98% | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular Weight, Impurity Identification | Consistent with theoretical mass (e.g., 448.55 g/mol ) | High-Resolution Mass Spectrometry (HRMS) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure, Purity | Spectrum consistent with proposed structure | 2D-NMR (COSY, HSQC) for complex structures |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Groups | Presence of characteristic peaks (e.g., C=O, N-H) | Raman Spectroscopy |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are generalized protocols for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and identify the presence of any process-related impurities or degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Objective: To confirm the molecular weight of this compound and to identify the mass of any co-eluting impurities.
Methodology:
-
LC System: An HPLC or UHPLC system coupled to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 100-1000.
-
LC Conditions: Utilize the same HPLC method as described for purity assessment.
-
Data Analysis: Extract the ion chromatogram corresponding to the expected mass of this compound. Analyze the mass spectra of the main peak and any impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiment: ¹H NMR.
-
Sample Concentration: 5-10 mg of this compound dissolved in 0.5-0.7 mL of deuterated solvent.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the peaks and assign the chemical shifts to the corresponding protons in the proposed structure.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for cross-validation and the signaling pathway of the final MMAF payload.
References
The Unseen Saboteurs: Assessing the Impact of MMAF Intermediate 1 Impurities on Antibody-Drug Conjugate Conjugation Efficiency
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of antibody-drug conjugate (ADC) development, the purity of each component is paramount to ensuring the safety, efficacy, and consistency of the final therapeutic. Monomethyl auristatin F (MMAF), a potent anti-tubulin agent, is a widely used cytotoxic payload in ADCs. However, the journey from synthesis to a stable, effective ADC is fraught with potential pitfalls, one of which is the presence of impurities in key synthetic building blocks. This guide provides a comparative analysis of the impact of impurities arising from MMAF intermediate 1 on the efficiency of conjugation to monoclonal antibodies (mAbs), offering experimental insights and visualizations to underscore the critical nature of purity in ADC manufacturing.
The Critical Juncture: this compound and its Potential Impurities
This compound is a crucial precursor in the synthesis of the final MMAF-linker construct. The quality of this intermediate directly influences the purity of the final drug-linker and, consequently, the entire ADC production process. Impurities in this compound can be broadly categorized as either "conjugatable" or "non-conjugatable." Conjugatable impurities possess reactive groups that allow them to compete with the intended drug-linker, leading to a heterogeneous and less potent ADC. Non-conjugatable impurities, while not directly interfering with the conjugation reaction, can still pose downstream challenges in purification and may have their own toxicological profiles.
One significant type of impurity that can arise during the synthesis of MMAF and its intermediates is the formation of diastereomers or other isomeric impurities. These isomers, while chemically similar to the desired product, can have different three-dimensional structures, which may affect their reactivity and biological activity. For instance, certain synthetic routes for MMAF linkers have been shown to be susceptible to racemization, leading to isomeric impurities that are challenging to remove and can reduce the overall yield and purity of the final active drug-linker.[1]
Quantitative Impact Assessment: Purity vs. Impurity in Conjugation
While specific quantitative data on the direct impact of this compound impurities on conjugation efficiency is not extensively published, the principles of bioconjugation chemistry allow us to extrapolate the likely consequences. The following table summarizes the expected outcomes when using a highly pure this compound versus one containing significant impurities.
| Parameter | High-Purity this compound | This compound with Impurities |
| Conjugation Efficiency | High and reproducible | Reduced and variable |
| Drug-to-Antibody Ratio (DAR) | Consistent and predictable | Inconsistent, with a lower average DAR of the active payload |
| ADC Heterogeneity | Low, with a well-defined product profile | High, with a mixture of desired ADC, antibody-impurity conjugates, and unconjugated antibody |
| Purification Complexity | Standard and straightforward | Increased, requiring additional steps to remove undesirable species |
| Final Product Potency | Maximized and consistent | Reduced and variable |
| Regulatory Scrutiny | Favorable, with a well-characterized product | Heightened, with concerns over product consistency and safety |
Regulatory bodies emphasize the control of impurities in drug-linker intermediates. While a position paper suggests that organic impurities at or below 1.0% w/w in drug-linkers are unlikely to pose significant toxicological risks for oncology ADCs, the impact on manufacturing consistency and product efficacy remains a primary concern.[2] "Conjugatable impurities," in particular, are typically controlled at the drug-linker stage to prevent the formation of undesirable ADC species that could lower the overall potency of the therapeutic.[3]
Experimental Protocols for Assessing Impurity Impact
To empirically determine the impact of this compound impurities, a controlled study can be designed. The following outlines a detailed methodology for such an investigation.
Objective:
To quantify the impact of a model impurity in this compound on the conjugation efficiency, DAR, and purity of the resulting ADC.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at 10 mg/mL in PBS.
-
Highly pure MMAF-linker synthesized from pure this compound (Control).
-
MMAF-linker synthesized from this compound intentionally spiked with a known percentage (e.g., 5%, 10%) of a representative impurity (e.g., an isomeric impurity or a precursor).
-
Reducing agent (e.g., TCEP).
-
Conjugation buffer (e.g., PBS with EDTA).
-
Quenching agent (e.g., N-acetylcysteine).
-
Purification system (e.g., Protein A chromatography, Size Exclusion Chromatography).
-
Analytical instruments (e.g., UV-Vis spectrophotometer, HIC-HPLC, LC-MS).
Methodology:
-
Antibody Reduction:
-
Incubate the monoclonal antibody with a 10-fold molar excess of TCEP at 37°C for 1 hour to reduce interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Divide the reduced antibody into three separate reaction vessels.
-
To the first vessel, add a 5-fold molar excess of the control (high-purity) MMAF-linker.
-
To the second and third vessels, add a 5-fold molar excess of the MMAF-linker containing 5% and 10% impurity, respectively.
-
Allow the reactions to proceed at room temperature for 2 hours with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reactions by adding a 10-fold molar excess of N-acetylcysteine.
-
Purify the resulting ADCs using Protein A chromatography to remove unreacted drug-linker and other small molecules.
-
Further purify and buffer exchange the ADCs into a formulation buffer using SEC.
-
-
Characterization and Analysis:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR for each ADC preparation using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength for the MMAF-linker. Confirm DAR distribution using Hydrophobic Interaction Chromatography (HIC)-HPLC.
-
Conjugation Efficiency: Calculate the conjugation efficiency by quantifying the amount of unconjugated antibody remaining in the purified ADC sample using HIC-HPLC.
-
Product Heterogeneity: Analyze the purified ADCs by LC-MS to identify and quantify the different species present, including the desired ADC, antibody-impurity conjugates, and any other variants.
-
Visualizing the Impact of Impurities
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical consequences of using pure versus impure this compound.
Conclusion: A Commitment to Purity
The evidence and underlying chemical principles strongly indicate that the purity of this compound is a critical quality attribute that profoundly influences the efficiency of conjugation and the overall quality of the resulting ADC. Impurities, particularly those capable of conjugation, can lead to a cascade of negative consequences, including reduced potency, increased heterogeneity, and manufacturing challenges. For researchers and drug developers, a steadfast commitment to sourcing and utilizing highly pure intermediates is not merely a matter of best practice but a fundamental requirement for the successful development of safe and effective antibody-drug conjugates. Rigorous analytical characterization of these intermediates is an essential investment that pays dividends in the form of a more consistent, potent, and ultimately, more successful therapeutic.
References
- 1. WO2020181686A1 - Preparation method for drug-linker mc-mmaf used for antibody drug conjugates and intermediate thereof - Google Patents [patents.google.com]
- 2. Impurity qualification requirements for drug-linkers related impurities used to generate antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. casss.org [casss.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
